5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCGMNWDBVLARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649182 | |
| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-90-7 | |
| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. Due to the limited publicly available data on this specific molecule, this document synthesizes information from chemical suppliers and academic literature on structurally related fluoro-benzimidazole derivatives. The guide covers the compound's chemical identity, potential therapeutic applications, a plausible synthetic route, and hypothesized biological activities and mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation, based on established methods for analogous compounds, are also provided to facilitate further research. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core structure substituted with a fluorine atom and a pyrrolidine ring. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This guide aims to consolidate the available information on this compound and provide a framework for future research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 885277-90-7 (dihydrochloride) | Chem-Impex |
| Molecular Formula | C₁₁H₁₂FN₃·2HCl | Chem-Impex |
| Molecular Weight | 278.16 g/mol | Chem-Impex |
| Appearance | Brown crystalline powder | Chem-Impex |
| Purity | ≥95% (HPLC) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Potential Therapeutic Applications
Based on information from chemical suppliers and the known biological activities of the broader benzimidazole class, this compound is considered a promising candidate for various therapeutic areas.[1]
-
Neurological Disorders: It is suggested to be a key intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders.[1]
-
Cancer Research: The compound has shown potential in studies aimed at understanding and treating various types of cancer.[1]
-
Antiviral Applications: Researchers are exploring its efficacy against viral infections, making it a candidate for antiviral drug development.[1]
Synthesis
A specific, validated synthetic protocol for this compound is not detailed in the public domain. However, a plausible route can be devised based on general and well-established methods for the synthesis of 2-substituted benzimidazoles. A common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Proposed Synthetic Pathway
The synthesis could be achieved by the condensation of 4-fluoro-1,2-phenylenediamine with L-proline, a readily available chiral building block. The reaction is typically facilitated by a dehydrating agent or carried out under high-temperature conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
4-fluoro-1,2-phenylenediamine
-
L-proline
-
Polyphosphoric acid (PPA) or Eaton's reagent (as a dehydrating agent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and L-proline (1.1 eq) is added to polyphosphoric acid (10-20 times the weight of the diamine).
-
The reaction mixture is heated to 150-180 °C and stirred for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and slowly poured into a stirred ice-water mixture.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Potential Biological Activities and Mechanism of Action
While no specific biological data has been published for this compound, the broader class of fluoro-benzimidazole derivatives has been extensively studied and shown to possess a wide range of activities.
Antimicrobial Activity
Many benzimidazole derivatives exhibit potent antimicrobial effects. Some fluorinated benzimidazoles have been shown to act by intercalating into microbial DNA, thereby inhibiting replication and transcription.
Caption: Plausible antimicrobial mechanism of action for fluoro-benzimidazoles.
Anticancer Activity
The structural similarity of benzimidazoles to purine nucleotides allows them to interact with various biological targets involved in cancer progression. Potential mechanisms include inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of protein kinases.
Antihypertensive Activity
Certain fluoro-substituted benzimidazoles have demonstrated potent antihypertensive effects by acting as angiotensin II type 1 (AT₁) receptor blockers.
Table of Biological Activities of Structurally Related Fluoro-Benzimidazole Derivatives:
| Compound Class/Example | Biological Activity | Quantitative Data (Example) | Reference |
| Novel Fluoro-Substituted Benzimidazoles | Antihypertensive (AT₁ Blocker) | Nanomolar affinity to the AT₁ receptor | Design, Synthesis and Biological Evaluation of Novel Fluoro-Substituted Benzimidazole Derivatives... |
| 5-Fluorouracil-derived Benzimidazoles | Antimicrobial | MIC values of 1-4 µg/mL against various strains | Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles... |
| 2-Arylbenzimidazole Derivatives | Antiproliferative | IC₅₀ values in the low micromolar range against cancer cell lines | Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives... |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies in the field.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
This compound is a compound with significant potential in drug discovery, particularly in the areas of oncology, neurology, and infectious diseases. While specific data for this molecule is currently limited in the public domain, the known properties of the fluoro-benzimidazole scaffold suggest that it is a promising candidate for further investigation. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and established protocols for its biological evaluation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further studies to elucidate the full therapeutic potential of this compound.
Disclaimer
This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding biological activities and experimental protocols, is based on structurally related compounds and should be considered hypothetical for this compound until confirmed by direct experimental evidence. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.
References
The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules, leading to a new generation of derivatives with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Anticancer Activity
Fluorinated benzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. The introduction of fluorine can enhance membrane permeability, metabolic stability, and binding affinity to target proteins.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | 5.5 µM | [1] |
| 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | HeLa (Cervical) | 1.5 µM | [1] |
| Fluorinated pyrazolylbenzimidazole (55b) | A549 (Lung), MCF-7, HeLa | 0.95–1.57 μM | [2] |
| 5-Fluoro derivative (59a) | MCF-7, MDA MB 468 (Breast) | 0.37, 0.41 µM | [2] |
| 5-Fluoro derivative (59a) | HCT-116, HT-29 (Colon) | 0.08, 0.41 µM | [2] |
| ORT14 (para-fluoro) | A549, A498, A375 | 0.377 µM | [3] |
| ORT14 (para-fluoro) | HeLa, HepG2 | 0.188 µM | [3] |
| ORT15 (ortho-fluoro) | A549, A498, HeLa | 0.354 µM | [3] |
| ORT15 (ortho-fluoro) | A375, HepG2 | 0.177 µM | [3] |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 µM | [4] |
| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 µM | [4] |
Mechanism of Action: Targeting Critical Cellular Pathways
Several mechanisms of action have been elucidated for the anticancer effects of fluorinated benzimidazoles. These include the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[5][6][7][8]
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][9][10] Some fluorinated benzimidazole derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Certain fluorinated benzimidazole derivatives act as EGFR kinase inhibitors, blocking the downstream signaling cascade.[1][11]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated benzimidazoles have demonstrated promising activity against a range of bacterial and fungal pathogens. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound 18 (meta-fluoro) | Gram-negative bacteria | 31.25 | [12] |
| Compound 14 (meta-fluoro) | Bacillus subtilis | 7.81 | [12] |
| Compound 18 (meta-fluoro) | Bacillus subtilis | 7.81 | [12] |
| Fluorinated benzimidazole (3) | Staphylococcus aureus | 156.25 | [12] |
| Fluorinated benzimidazole (3) | Candida albicans | 78.125 | [13] |
| TFBZ | MRSA | 4 | |
| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [14] |
| DFC1 | Fungi | 0.95 - 1.32 (MFC) | [14] |
Antiviral Activity
Several fluorinated benzimidazole derivatives have been identified as potent antiviral agents. Their mechanisms of action can vary, from inhibiting viral replication to interfering with viral entry into host cells.
Quantitative Data Summary: Antiviral Activity
| Compound Class | Virus | Activity (EC50) | Reference |
| 2-Benzylbenzimidazoles | Coxsackievirus B5 (CVB-5) | 9-17 µM | [15] |
| 2-Benzylbenzimidazoles | Respiratory Syncytial Virus (RSV) | 5-15 µM | [15] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [10] |
Experimental Protocols
To facilitate the reproducible evaluation of fluorinated benzimidazole derivatives, detailed protocols for key biological assays are provided below.
General Experimental Workflow
The screening of fluorinated benzimidazole derivatives for biological activity typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[2][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fluorinated benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][18][19]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well microtiter plates
-
Fluorinated benzimidazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[15][20]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Fluorinated benzimidazole derivatives (dissolved in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO)
-
Pre-chilled 96-well plates
-
Spectrophotometer with temperature control
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare a working solution of GTP.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin and GTP solution to the wells.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).
-
Data Analysis: The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control. Calculate the IC50 value.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of EGFR, often by quantifying the amount of ADP produced during the kinase reaction.[1][5]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Fluorinated benzimidazole derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The inhibitory activity is determined by the reduction in the luminescence signal compared to the control. Calculate the IC50 value.
Conclusion
Fluorinated benzimidazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and antiviral properties, coupled with favorable pharmacokinetic profiles imparted by fluorine substitution, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs based on the fluorinated benzimidazole core.
References
- 1. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
In-depth Technical Guide on the Core Mechanism of Action of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
A comprehensive review of the available scientific literature reveals a significant gap in the specific mechanistic understanding of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. While this compound is available commercially for research purposes and is suggested to have potential applications in oncology and neurology, detailed studies elucidating its molecular targets, signaling pathways, and quantitative biological activity are not publicly available at this time.
This guide, therefore, aims to provide a broader context by summarizing the known mechanisms of action of structurally related fluoro-benzimidazole derivatives. It is crucial to emphasize that the biological activity of benzimidazole compounds is highly dependent on the nature and position of their substituents. The information presented below should not be directly extrapolated to this compound but rather serve as a foundational overview of the potential therapeutic avenues for this class of compounds.
General Pharmacological Potential of Fluoro-Benzimidazole Derivatives
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and cell permeability. Various derivatives of fluoro-benzimidazole have been investigated for a multitude of therapeutic applications.
Table 1: Investigated Therapeutic Areas for Fluoro-Benzimidazole Derivatives
| Therapeutic Area | General Mechanism of Action/Target |
| Oncology | Inhibition of enzymes crucial for cancer cell survival and proliferation, such as PARP-1 and IDO-1.[1][2] |
| Neurological Disorders | Modulation of ion channels, such as TRPC5. |
| Infectious Diseases | Antimicrobial and antiviral activities.[3] |
| Inflammatory Diseases | General anti-inflammatory properties. |
Potential Mechanisms of Action Based on Structural Analogs
While specific data for this compound is lacking, studies on analogous compounds offer insights into potential mechanisms.
Enzyme Inhibition in Oncology
Several fluoro-benzimidazole derivatives have demonstrated potent inhibitory activity against enzymes implicated in cancer progression.
-
Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibition: A series of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors.[2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.
-
Signaling Pathway:
PARP-1 Inhibition Pathway
-
-
Indoleamine 2,3-dioxygenase-1 (IDO-1) Inhibition: Certain benzimidazole analogues have been investigated as inhibitors of IDO-1, an enzyme that plays a role in immune evasion by cancer cells.[1] By inhibiting IDO-1, these compounds can potentially restore anti-tumor immune responses.
Ion Channel Modulation
Research into 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles has identified them as potent and selective inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[4] TRPC5 is implicated in various physiological processes, and its inhibition is being explored for conditions such as chronic kidney disease and pain.
Experimental Protocols for Characterizing Benzimidazole Derivatives
To elucidate the mechanism of action of a novel benzimidazole compound like this compound, a series of standard experimental protocols would be employed.
In Vitro Assays
-
Binding Assays: To identify molecular targets, radioligand binding assays or fluorescence polarization assays would be conducted using a panel of known receptors, enzymes, and ion channels.
-
Enzyme Inhibition Assays: For potential enzyme targets like PARP-1 or IDO-1, enzymatic assays would be performed to determine the inhibitory concentration (IC50) of the compound.
-
Cell-Based Assays:
-
Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the antiproliferative effects on various cancer cell lines.[5]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces programmed cell death.
-
Immunofluorescence: To visualize the compound's effect on cellular structures, such as the microtubule network.
General Drug Discovery Workflow -
In Vivo Studies
-
Pharmacokinetic (PK) Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
Efficacy Studies: To assess the therapeutic effect of the compound in relevant animal models of disease (e.g., tumor xenograft models for cancer).
-
Toxicology Studies: To determine the safety profile of the compound.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the broader family of fluoro-benzimidazole derivatives exhibits a diverse and promising range of pharmacological activities. Based on the study of structural analogs, this compound could potentially act as an enzyme inhibitor or an ion channel modulator, warranting further investigation for its therapeutic potential in oncology and neurology. The lack of specific public data underscores the need for primary research to fully characterize its biological profile.
References
- 1. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
literature review of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
A comprehensive review of available scientific literature reveals that 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole (CAS Number: 885277-90-7) is primarily documented as a chemical intermediate for research and development rather than a well-characterized bioactive agent. [1][2][3][4] While its fluorinated benzimidazole structure suggests potential for biological activity, public domain research detailing its specific pharmacological profile, quantitative biological data, and mechanisms of action is not available.
The compound is noted for its potential as a building block in the synthesis of novel therapeutics, particularly in areas like neurological disorders and cancer research.[5][6] However, specific studies detailing these applications and the resulting active compounds are not published.
Given the absence of in-depth data on the specified molecule, this guide will provide a broader review of the fluoro-benzimidazole scaffold , for which significant research exists. This will serve as a technical guide for researchers by illustrating the typical biological activities, experimental methodologies, and structure-activity relationships (SAR) associated with this important chemical class.
The Fluoro-Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring, a fusion of benzene and imidazole, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[7][8] The introduction of a fluorine atom to this scaffold can significantly enhance a molecule's therapeutic properties, including:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.
-
Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target enzymes and receptors.
-
Membrane Permeability: Fluorine substitution can alter the lipophilicity of a molecule, improving its ability to cross cellular membranes.
Quantitative Data: Biological Activities of Fluoro-Benzimidazole Derivatives
Fluoro-benzimidazole derivatives have demonstrated a wide range of biological activities. The following table summarizes quantitative data from selected studies on various analogs, highlighting their potential as anticancer and antimicrobial agents.
| Compound ID | Structure | Target/Assay | Activity (IC₅₀ / MIC) | Reference |
| ORT14 | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Antiproliferative (A549 Lung Cancer Cell Line) | IC₅₀ = 0.377 µM | [9] |
| ORT15 | 2-(2-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Antiproliferative (HeLa Cervical Cancer Cell Line) | IC₅₀ = 0.354 µM | [9] |
| Compound 18 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Antimicrobial (E. coli O157:H7) | MIC₉₀ = 0.49-0.98 µg/mL | |
| Compound 40 | 2-Aryl-fluorinated benzimidazole | Antifungal (C. albicans) | Not specified, but highest activity in its series | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of fluoro-benzimidazole derivatives, based on published literature.
General Synthesis of 2-(Fluorophenyl)-1H-benzimidazole Derivatives
The synthesis of 2-aryl-benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The polyphosphoric acid (PPA) method is a common approach.[9]
Protocol:
-
A mixture of the respective o-phenylenediamine (1 equivalent) and a substituted fluorobenzoic acid (1.1 equivalents) is added to polyphosphoric acid.
-
The reaction mixture is heated at 180-200°C for 4-5 hours with constant stirring.
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The solution is neutralized by adding a 10% sodium hydroxide solution until a precipitate forms.
-
The resulting solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-(fluorophenyl)-1H-benzimidazole derivative.
References
- 1. usbio.net [usbio.net]
- 2. 6-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole | 885277-90-7 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. parchem.com [parchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 9. acgpubs.org [acgpubs.org]
Technical Guide: Spectroscopic and Synthetic Profile of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzimidazole core coupled with a pyrrolidine moiety, suggests potential applications in various therapeutic areas, including oncology and neurology. This technical guide provides a summary of expected spectroscopic data (NMR, IR, MS) and a plausible experimental protocol for the synthesis of this compound. Due to the limited availability of published experimental data for this specific molecule, the information presented herein is a combination of data from commercial suppliers and predictive analysis based on structurally related compounds.
Molecular Structure
IUPAC Name: 5-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS Number: 885277-90-7 Molecular Formula: C₁₁H₁₂FN₃ Molecular Weight: 205.23 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (imidazole) |
| ~7.4-7.6 | m | 2H | Ar-H |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~4.5 | t | 1H | CH (pyrrolidine, α to NH) |
| ~3.3-3.5 | m | 2H | CH₂ (pyrrolidine) |
| ~2.0-2.2 | m | 4H | CH₂ (pyrrolidine) |
| ~3.0 | br s | 1H | N-H (pyrrolidine) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J≈240 Hz) | C-F |
| ~155 | C=N |
| ~135-140 | Ar-C (quaternary) |
| ~110-120 | Ar-CH |
| ~60 | CH (pyrrolidine) |
| ~45 | CH₂ (pyrrolidine) |
| ~25-30 | CH₂ (pyrrolidine) |
Note: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretching (imidazole and pyrrolidine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Strong | C=N stretching (imidazole) |
| ~1500-1450 | Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-F stretching |
| ~1200 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular ion) |
| 135 | Loss of pyrrolidine moiety |
| 108 | Benzimidazole fragment |
| 70 | Pyrrolidine fragment |
Proposed Experimental Protocol: Synthesis
The synthesis of this compound can be achieved via the condensation of 4-fluoro-1,2-phenylenediamine with L-proline. The following protocol is a general procedure that can be adapted for this specific synthesis.
Materials and Reagents
-
4-fluoro-1,2-phenylenediamine
-
L-proline
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and L-proline (1.1 eq).
-
Acid Catalyst: Add polyphosphoric acid (PPA) (10-20 times the weight of the diamine) to the flask.
-
Reaction: Heat the mixture at 150-180°C for 2-4 hours with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.
Visualizations
Synthetic Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthesis of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: General workflow for the synthesis and characterization.
Disclaimer: The spectroscopic data and experimental protocol provided in this guide are based on predictive methods and information from related compounds. For definitive characterization and synthesis, experimental verification is required. This document is intended for research and informational purposes only.
An In-depth Technical Guide on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
CAS Number: 885277-90-7
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, a heterocyclic compound of interest to researchers and drug development professionals in the fields of oncology and neurology. This document details a plausible synthetic route, its potential mechanism of action through the TRPC5 signaling pathway, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 885277-90-7 | [1][2][3][4][5] |
| Molecular Formula | C11H12FN3 | [4] |
| Molecular Weight | 205.23 g/mol | [4] |
| Appearance (as dihydrochloride salt) | Brown crystalline powder | [1] |
| Purity (as dihydrochloride salt) | ≥ 95% (HPLC) | [1] |
| Storage Conditions (as dihydrochloride salt) | 0-8 °C | [1] |
Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established methods for the synthesis of 2-substituted benzimidazoles, a plausible and efficient route involves the condensation of an appropriate o-phenylenediamine with a pyrrolidine-2-carboxaldehyde derivative. The following is a representative experimental protocol adapted from general procedures.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for the condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Pyrrolidine-2-carbaldehyde
-
Ethanol
-
Ammonium acetate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-fluoro-1,2-phenylenediamine and 1.1 equivalents of pyrrolidine-2-carbaldehyde in absolute ethanol.
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Heat the reaction mixture at 75°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
Characterization:
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Mechanism of Action
While specific biological data for this compound is not publicly available, this class of compounds, particularly 2-substituted benzimidazoles, has been investigated for a variety of pharmacological activities. Notably, structurally related benzimidazole derivatives have been identified as inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.
TRPC5 Inhibition
TRPC5 is a non-selective cation channel that plays a significant role in calcium signaling in various cell types, including neurons. Dysregulation of TRPC5 activity has been implicated in neurological disorders and kidney diseases. Inhibition of TRPC5 is therefore a promising therapeutic strategy.
The following table presents quantitative data for a potent and selective TRPC5 inhibitor, GFB-8438, which shares the broader benzimidazole scaffold. This data is provided as a reference for the potential activity of this compound.
| Compound | Target | Assay | IC50 (µM) | Species | Source |
| GFB-8438 | TRPC5 | Qpatch | 0.18 | Human | [6] |
| GFB-8438 | TRPC5 | Manual Patch Clamp | 0.28 | Human | [6] |
| GFB-8438 | TRPC4 | Qpatch | equipotent to TRPC5 | Human | [6] |
| GFB-8438 | TRPC6 | Qpatch | >30 | Human | [6] |
Experimental Protocol: In Vitro TRPC5 Inhibition Assay (FLIPR)
This protocol describes a high-throughput screening method to assess the inhibitory activity of compounds on TRPC5 channels using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPC5 (hTRPC5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or other suitable calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
TRPC5 activator (e.g., Englerin A or Gadolinium (III) chloride).
-
Test compound stock solution (in DMSO).
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Culture: Plate hTRPC5-HEK293 cells in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for a specified period.
-
Baseline Measurement: Measure the baseline fluorescence signal.
-
Channel Activation: Add a TRPC5 activator to stimulate calcium entry.
-
Signal Measurement: Record the fluorescence signal over time.
Data Analysis:
Calculate the change in intracellular calcium concentration and determine the IC₅₀ value for the test compound by fitting the concentration-response data to a suitable model.
Signaling Pathway
The TRPC5 channel is a key component of a calcium signaling pathway that has been shown to regulate neuronal dendrite patterning. Activation of TRPC5 leads to an influx of calcium ions, which in turn activates downstream signaling cascades.
Caption: TRPC5-mediated calcium signaling pathway in neurons.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound as a potential TRPC5 inhibitor.
Caption: Workflow for synthesis and evaluation of a TRPC5 inhibitor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. 885277-90-7 CAS Manufactory [m.chemicalbook.com]
- 5. This compound | 885277-90-7 [sigmaaldrich.com]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the potential therapeutic targets for the novel compound 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. As a member of the benzimidazole class of heterocyclic compounds, it holds promise for a range of pharmacological applications due to the diverse biological activities associated with this scaffold. The introduction of a fluorine atom and a pyrrolidine moiety is anticipated to modulate its physicochemical properties and target interactions, offering potential for enhanced efficacy and selectivity. This document summarizes the current understanding of benzimidazole pharmacology, identifies high-probability therapeutic targets, and provides detailed experimental protocols for target validation and characterization.
Core Compound Profile
| Property | Value |
| IUPAC Name | 5-fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole |
| Molecular Formula | C₁₁H₁₂FN₃ |
| Molecular Weight | 205.23 g/mol |
| Chemical Structure | |
| Image of the chemical structure of this compound would be placed here. |
Primary Potential Therapeutic Target: TRPC5
Based on extensive research into structurally related benzimidazole derivatives, the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) emerges as a primary and highly promising therapeutic target for this compound.[1][2]
TRPC5 is a non-selective calcium-permeable cation channel implicated in a variety of physiological and pathological processes. Its inhibition has shown therapeutic potential in several disease areas.
TRPC5-Associated Pathologies and Therapeutic Rationale
-
Chronic Kidney Disease (CKD): TRPC5 is expressed in podocytes, specialized cells in the kidney's filtration barrier.[1] Overactivation of TRPC5 in podocytes leads to cytoskeletal rearrangement, podocyte injury, and proteinuria, a hallmark of CKD.[1] Inhibition of TRPC5 has been shown to protect podocytes and reduce proteinuria in preclinical models of focal segmental glomerulosclerosis (FSGS).[1]
-
Pain: TRPC5 is expressed in sensory neurons and is involved in the perception of pain.[1][2] Inhibition of TRPC5 has demonstrated analgesic effects in animal models of inflammatory and neuropathic pain.[1]
-
Anxiety and Depression: TRPC5 channels are present in brain regions associated with mood and anxiety disorders.[1] Preclinical studies have suggested that TRPC5 inhibitors may have anxiolytic and antidepressant effects.
Supporting Evidence from Analogous Compounds
While specific quantitative data for this compound is not yet publicly available, numerous studies on analogous 2-amino and 2-pyrrolidinyl benzimidazoles demonstrate potent and selective inhibition of TRPC5.
| Analogous Compound | Target | Activity (IC₅₀) | Reference |
| 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles | TRPC5 | Varies with substitution | [1][2] |
| AC1903 (a benzimidazole derivative) | TRPC5 | 4.06 µM | [3] |
| GFB-8438 (a benzimidazole derivative) | TRPC5 | Potent inhibitor | [1] |
Proposed TRPC5 Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway involving TRPC5 and the proposed point of inhibition by a benzimidazole-based compound.
Secondary Potential Therapeutic Targets
The benzimidazole scaffold is known to interact with other biologically important targets. While less directly supported by the specific pyrrolidine and fluorine substitutions, the following targets are worth considering for screening and validation.
Poly (ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the DNA damage repair pathway.[4][5][6][7][8] Its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations).[7] Numerous benzimidazole derivatives have been reported as potent PARP-1 inhibitors.[4][5][6][7][8]
| Analogous Compound Class | Target | Activity (IC₅₀) | Reference |
| Benzimidazole-4-carboxamides | PARP-1 | Nanomolar range | [4][5][6] |
| 5-fluoro-1H-benzimidazole-4-carboxamides | PARP-1 | 43.7 nM (for compound 10f) |
Angiotensin II Type 1 (AT1) Receptor
The AT1 receptor is a G-protein coupled receptor that plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[9][10][11][12] Blockade of the AT1 receptor is a well-established therapeutic approach for hypertension. Several marketed antihypertensive drugs, such as candesartan and telmisartan, feature a benzimidazole core.[11]
| Analogous Compound Class | Target | Activity (IC₅₀) | Reference |
| 6-Substituted aminocarbonyl benzimidazoles | AT1 Receptor | Nanomolar range | [9][10] |
| Substituted carboxamido benzimidazoles | AT1 Receptor | Varies with substitution | [12] |
Other Potential Biological Activities
The benzimidazole nucleus is also associated with a broad spectrum of other biological activities, including:
-
Antimicrobial Activity: Benzimidazole derivatives have shown activity against various bacterial and fungal strains.[13][14][15][16] The mechanism often involves the inhibition of microbial growth through various pathways.
-
Anticancer Activity: Beyond PARP-1 inhibition, benzimidazoles can exert anticancer effects through mechanisms such as tubulin polymerization inhibition and induction of apoptosis.[17][18][19]
Experimental Protocols for Target Validation
The following are generalized protocols for key experiments to validate the potential therapeutic targets for this compound.
TRPC5 Inhibition Assays
This assay measures changes in intracellular calcium concentration upon TRPC5 activation and its inhibition by the test compound.
Workflow:
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPC5 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Incubate the cells with 2-5 µM of Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Record baseline fluorescence, then add a TRPC5 agonist (e.g., Englerin A) and continue recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist at different inhibitor concentrations. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This technique directly measures the ion flow through TRPC5 channels in the cell membrane.
Workflow:
Detailed Methodology:
-
Cell Preparation: Plate TRPC5-expressing cells on glass coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and achieve a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.
-
Compound Application: Perfuse the cell with an external solution containing a TRPC5 agonist. Once a stable current is achieved, co-apply the agonist with different concentrations of this compound.
-
Data Analysis: Measure the amplitude of the TRPC5-mediated current in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.
PARP-1 Inhibition Assay
A commercially available PARP-1 inhibitor assay kit can be used. These assays are typically based on the detection of poly(ADP-ribosyl)ation (PARylation).
General Protocol:
-
Immobilize histones (PARP-1 substrates) on a 96-well plate.
-
Add a reaction mixture containing activated DNA, PARP-1 enzyme, and varying concentrations of this compound.
-
Add biotinylated NAD+ to initiate the PARylation reaction.
-
Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure the absorbance and calculate the IC₅₀ value.
AT1 Receptor Binding Assay
This is a competitive binding assay using a radiolabeled ligand for the AT1 receptor.
General Protocol:
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of this compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
Calculate the percentage of inhibition of radioligand binding and determine the IC₅₀ or Ki value.
Conclusion
The available evidence strongly suggests that TRPC5 is a primary and highly relevant therapeutic target for this compound, with potential applications in chronic kidney disease, pain management, and neurological disorders. Furthermore, based on the well-established pharmacology of the benzimidazole scaffold, PARP-1 and the AT1 receptor represent plausible secondary targets that warrant investigation, particularly for applications in oncology and cardiovascular disease, respectively. The provided experimental protocols offer a robust framework for the validation and characterization of the interactions between this compound and these potential targets. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this promising compound for future drug development endeavors.
References
- 1. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of a new generation of orally efficacious benzimidazole-based poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Nonpeptidic angiotensin II AT>1> receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antiproliferative evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole chemical formula and molecular weight
This technical summary provides the chemical formula and molecular weight for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and its common salt form. The data is intended for researchers, scientists, and professionals in drug development.
Core Chemical Data
The fundamental physicochemical properties of this compound and its dihydrochloride salt are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C11H12FN3 | 205.23[1] |
| This compound dihydrochloride | C11H12FN3·2HCl | 278.16[2] |
Visualization of Chemical Identity
The following diagram illustrates the relationship between the compound and its core identifiers.
Caption: Relationship between the chemical and its properties.
References
Preliminary Studies on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole: A Technical Overview for Drug Development Professionals
Disclaimer: Publicly available, in-depth preliminary research specifically focused on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is limited. This guide provides a comprehensive overview based on the known chemical properties of the compound and extrapolates potential biological activities and mechanisms of action from studies on structurally related fluoro-benzimidazole derivatives. The experimental protocols and quantitative data presented herein are representative examples from analogous compounds and should be adapted and validated for the specific molecule of interest.
Introduction
This compound (CAS: 885277-90-7) is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug development sectors.[1][2] Its structure, featuring a fluorinated benzimidazole core coupled with a pyrrolidine moiety, suggests potential for diverse pharmacological activities. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, and the introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. This document serves as a technical guide for researchers and scientists, outlining the potential therapeutic applications, plausible mechanisms of action, and representative experimental methodologies for the preliminary investigation of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including formulation and in vitro and in vivo assays.
| Property | Value | Reference |
| CAS Number | 885277-90-7 | [2] |
| Molecular Formula | C₁₁H₁₂FN₃ | [1] |
| Molecular Weight | 205.23 g/mol | - |
| Appearance | Reported as a dihydrochloride salt in the form of a brown crystalline powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Purity (as dihydrochloride) | ≥ 95% (HPLC) | [1] |
Potential Therapeutic Applications and Biological Activities
Based on studies of analogous fluoro-benzimidazole compounds, this compound is predicted to have potential applications in several therapeutic areas, including oncology, infectious diseases, and neurology.
Anticancer Activity
Benzimidazole derivatives are known to exhibit potent anticancer activities through various mechanisms. For instance, some derivatives act as microtubule inhibitors, inducing mitotic arrest and apoptosis in cancer cells. Other reported mechanisms include the inhibition of key enzymes involved in cancer progression, such as PARP-1 and topoisomerase.[2]
Representative Quantitative Data for Analogous Compounds:
| Compound Class | Target | Assay | IC₅₀/GI₅₀ | Cell Line(s) |
| Fluoro-benzimidazole carboxamides | PARP-1 Inhibition | Enzyme Assay | 43.7 nM | - |
| Fluoro-benzimidazole carboxamides | Cytotoxicity | Cellular Assay | 7.4 µM | HCT116 |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Cytotoxicity | Cellular Assay | 0.43 - 7.73 µmol/L | 60 human cancer cell lines |
| Benzimidazole-acridine derivative | Cytotoxicity | Cellular Assay | 2.68 µmol/L | K562 (leukemia) |
| Benzimidazole-acridine derivative | Cytotoxicity | Cellular Assay | 8.11 µmol/L | HepG-2 (hepatocellular carcinoma) |
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is the core of several antimicrobial and antiviral drugs. Fluoro-benzimidazole derivatives have shown promising activity against a range of pathogens. For example, specific derivatives have demonstrated high inhibitory activity against gastrointestinal pathogens like Escherichia coli.[3] In the realm of virology, benzimidazole compounds have been investigated for their ability to inhibit viral replication, with some showing efficacy against viruses such as Coxsackie B3 and Respiratory Syncytial Virus (RSV).[4]
Representative Quantitative Data for Analogous Compounds:
| Compound | Organism/Virus | Assay | MIC₉₀ / EC₅₀ |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | Microdilution | 0.49-0.98 µg/mL |
| 2-benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | Antiviral Assay | 9-17 µM |
| 2-benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Antiviral Assay | 5-15 µM |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of a new chemical entity. Below are representative methodologies for the synthesis and biological evaluation of fluoro-benzimidazole derivatives, which can serve as a starting point for studies on this compound.
General Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the title compound, a plausible route would involve the reaction of 4-fluoro-1,2-phenylenediamine with N-protected pyrrolidine-2-carboxylic acid, followed by deprotection. Microwave-assisted synthesis can often improve yields and reduce reaction times.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the reduction in virus infectivity by a compound.
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus Incubation: Incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding compound concentration.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of benzimidazole derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, the following pathways are plausible targets for this compound.
Apoptosis Induction in Cancer Cells
Many benzimidazole-based anticancer agents induce apoptosis. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases, or the extrinsic (death receptor) pathway. A potential mechanism could involve the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic proteins, leading to programmed cell death.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, a fluorinated benzimidazole derivative with significant potential in pharmaceutical research and development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1][2] This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders and cancer.[1][3] The protocol described herein is based on the well-established condensation reaction between an o-phenylenediamine and a carboxylic acid.
Introduction
Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The this compound structure combines the key features of a fluorinated benzimidazole ring with a pyrrolidine moiety. The fluorine substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic profile. The pyrrolidine ring can provide a crucial interaction point with biological targets. This application note details a robust and reproducible synthetic method for obtaining this valuable research compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The data is based on typical results for similar benzimidazole syntheses.
| Parameter | Value | Method |
| Starting Material | 4-Fluoro-1,2-phenylenediamine | Commercially Available |
| Starting Material | N-Boc-L-proline | Commercially Available |
| Intermediate | tert-butyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate | - |
| Final Product | This compound | - |
| Molecular Formula | C₁₁H₁₂FN₃ | - |
| Molecular Weight | 205.23 g/mol | - |
| Typical Yield | 75-85% (over two steps) | Gravimetric |
| Purity | ≥95% | HPLC |
| Appearance | Off-white to light brown solid | Visual Inspection |
Experimental Protocol
This protocol describes a two-step synthesis of this compound, starting from commercially available reagents.
Step 1: Synthesis of tert-butyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
-
Reagents and Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
N-Boc-L-proline (1.1 eq)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-L-proline (1.1 eq) in methanol, add N-Methylmorpholine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add DMTMM (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Deprotection to yield this compound
-
Reagents and Materials:
-
tert-butyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in dichloromethane.
-
Add 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of the final product as a solid.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
-
Synthesis Workflow
Caption: Synthetic route for this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This compound is a valuable building block for the development of new chemical entities with potential therapeutic applications. The use of readily available starting materials and well-established reaction conditions makes this synthesis amenable to a wide range of research laboratories. Further optimization of reaction conditions may lead to improved yields and purity. The characterization of the final compound should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Fluoro-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of fluoro-benzimidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1] Fluoro-benzimidazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer and antimicrobial properties.[2][3]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave irradiation leads to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions with fewer byproducts.[1] This technology has become an invaluable tool in drug discovery and development for accelerating the synthesis of novel chemical entities.
Synthetic Protocols
The synthesis of fluoro-benzimidazole derivatives typically involves the condensation reaction between a substituted o-phenylenediamine and a fluorine-containing aromatic aldehyde or carboxylic acid. Microwave irradiation significantly accelerates this cyclization process. Below are detailed protocols for the synthesis of representative fluoro-benzimidazole derivatives.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole
This protocol describes the synthesis of a simple yet versatile 2-aryl-fluoro-benzimidazole derivative.
Reaction Scheme:
o-phenylenediamine + 4-Fluorobenzaldehyde → 2-(4-Fluorophenyl)-1H-benzimidazole
Materials:
-
o-phenylenediamine
-
4-Fluorobenzaldehyde
-
Erbium(III) triflate (Er(OTf)₃) (catalyst)[4]
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Microwave reactor (e.g., Synthos 3000)[4]
-
Round bottom flask or appropriate microwave reaction vessel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 3 mL glass microwave reaction vessel, combine o-phenylenediamine (1 mmol) and 4-fluorobenzaldehyde (1 mmol).[4]
-
Add Erbium(III) triflate (1 mol%) as a catalyst to the mixture.[4]
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture for 5 minutes at a fixed temperature of 60 °C.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
To separate the catalyst, add water to the reaction mixture and extract the organic product with ethyl acetate (4 x 3 mL).[4]
-
Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 5-Fluoro-2-substituted-benzimidazole Derivatives
This protocol outlines a general procedure for the synthesis of benzimidazoles with a fluorine substituent on the benzene ring of the benzimidazole core.
Reaction Scheme:
4-Fluoro-1,2-diaminobenzene + Substituted Aldehyde → 5-Fluoro-2-substituted-benzimidazole
Materials:
-
4-Fluoro-1,2-diaminobenzene
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅) as an oxidant[5]
-
Microwave reactor
-
Appropriate microwave reaction vessel
Procedure:
-
In a microwave-safe vessel, mix 4-fluoro-1,2-diaminobenzene (1 mmol) and the desired substituted aldehyde (1 mmol).
-
Add sodium metabisulfite (Na₂S₂O₅) to the reaction mixture.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a short duration (typically 30 seconds to a few minutes) at a predetermined power level. The optimal time and power should be determined empirically for each substrate.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction vessel.
-
The product can be isolated by standard work-up procedures, which may include extraction and purification by column chromatography or recrystallization.
Protocol 3: Synthesis of Fluoro-Benzimidazole Hydrazone Derivatives
This protocol describes a multi-step synthesis culminating in fluoro-benzimidazole hydrazones, which have shown promising biological activities.
Reaction Scheme:
-
4-Fluoro-1,2-diaminobenzene + 4-Formylbenzoic acid → 4-(5-Fluoro-1H-benzimidazol-2-yl)benzoic acid
-
4-(5-Fluoro-1H-benzimidazol-2-yl)benzoic acid + Thionyl chloride → 4-(5-Fluoro-1H-benzimidazol-2-yl)benzoyl chloride
-
4-(5-Fluoro-1H-benzimidazol-2-yl)benzoyl chloride + Hydrazine hydrate → 4-(5-Fluoro-1H-benzimidazol-2-yl)benzohydrazide
-
4-(5-Fluoro-1H-benzimidazol-2-yl)benzohydrazide + Substituted aldehyde → Fluoro-benzimidazole hydrazone derivative
Procedure:
The synthesis of these derivatives involves a conventional multi-step process to obtain the key benzohydrazide intermediate, followed by a final microwave-assisted condensation. The initial steps are typically performed using standard heating methods before the final microwave-assisted step.
Final Condensation Step (Microwave-Assisted):
-
In a microwave reaction vessel, dissolve 4-(5-Fluoro-1H-benzimidazol-2-yl)benzohydrazide (1 mmol) in a suitable solvent such as ethanol.
-
Add the desired substituted aldehyde (1 mmol) and a catalytic amount of glacial acetic acid.
-
Irradiate the mixture in a microwave reactor at a specific power and for a time determined to be optimal for the reaction (e.g., 120W for 1-5 minutes).
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of various fluoro-benzimidazole derivatives, highlighting the efficiency of this method.
Table 1: Synthesis of 2-Aryl-benzimidazole Derivatives [4]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 5 | 99 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzimidazole | 5 | 98 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 5 | 99 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 10 | 96 |
| 5 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-1H-benzimidazole | 10 | 97 |
| 6 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 15 | 86 |
Table 2: Synthesis of Fluoro-Benzimidazole Hydrazone Derivatives
| Compound | Ar Substituent | Yield (%) |
| 1 | 2-Chlorophenyl | 86 |
| 2 | 3-Chlorophenyl | 82 |
| 3 | 4-Nitrophenyl | 67 |
| 4 | 2,4-Difluorophenyl | 86 |
| 5 | 2-Methylbenzylidene | 92 |
Applications in Drug Discovery and Development
Fluoro-benzimidazole derivatives are promising scaffolds for the development of new therapeutic agents. Their applications primarily stem from their ability to interact with various biological targets, leading to potent anticancer and antimicrobial effects.
Anticancer Activity
Certain fluoro-benzimidazole derivatives have demonstrated significant anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation.
-
Inhibition of Kinase Signaling: Many fluoro-benzimidazoles act as inhibitors of protein kinases that are crucial for cancer cell survival and angiogenesis. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase, both of which are key regulators of angiogenesis.[6][7] By blocking these pathways, the compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.
-
Induction of Apoptosis via ROS-JNK Pathway: A notable example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has been shown to induce apoptosis (programmed cell death) in hepatocellular carcinoma cells. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8]
Antimicrobial Activity
The incorporation of fluorine atoms into the benzimidazole scaffold has been shown to enhance antimicrobial activity. These compounds are effective against a range of pathogenic bacteria and fungi. The proposed mechanisms of action include:
-
Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.
-
Inhibition of DNA Gyrase: In bacteria, certain fluoro-benzimidazole derivatives may act by inhibiting DNA gyrase, an enzyme essential for DNA replication. This leads to the cessation of bacterial growth and division.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway targeted by fluoro-benzimidazole derivatives.
Caption: General workflow for the microwave-assisted synthesis of fluoro-benzimidazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by a fluoro-benzimidazole derivative.
References
- 1. jocpr.com [jocpr.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of the molecule to its biological targets.[2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential anticancer agent in cancer cell line studies. While specific data for this exact compound is limited, the provided protocols and expected outcomes are based on extensive research on structurally related benzimidazole derivatives.
Potential Mechanisms of Action
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many benzimidazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5][6] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, involving the activation of caspases.[4][7]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cell proliferation.[4][5]
-
Inhibition of Key Enzymes: Some benzimidazole derivatives are known to inhibit enzymes crucial for cancer cell survival and proliferation, such as poly (ADP-ribose) polymerase-1 (PARP-1) and topoisomerases.[8][9]
-
Anti-angiogenic Effects: Inhibition of new blood vessel formation (angiogenesis) is another mechanism by which these compounds can restrict tumor growth.[10]
-
Microtubule Inhibition: Certain benzimidazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colon Carcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| HepG2 | Hepatocellular Carcinoma | 10.8 |
| PC-3 | Prostate Cancer | 14.2 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining) |
| 0 (Control) | 5.2% |
| 5 | 25.8% |
| 10 | 48.6% |
| 20 | 72.3% |
Note: The data presented is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. 1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: 5-Fluoro-2-pyrrolidin-2-yl-1H-benzimidazole in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered significant interest in neuroscience research. Its structural features suggest potential interactions with various neurological targets. A key putative mechanism of action for this compound and its analogs is the inhibition of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3][4] TRPC5 channels are non-selective cation channels widely expressed in the brain and implicated in a variety of neuronal processes and pathological conditions, including anxiety, fear, and chronic pain.[5][6][7][8]
These application notes provide an overview of the potential uses of this compound in neuroscience research, with a focus on its role as a TRPC5 inhibitor. Detailed protocols for in vitro and in vivo characterization are provided to guide researchers in their investigations.
Potential Applications in Neuroscience
-
Investigation of Anxiety and Fear-Related Behaviors: TRPC5 channels are highly expressed in the amygdala and hippocampus, brain regions critical for regulating fear and anxiety.[5][6] Inhibition of TRPC5 has been shown to produce anxiolytic effects in preclinical models.[6][9][10] Therefore, this compound can be utilized as a chemical probe to dissect the role of TRPC5 in the underlying neural circuits of anxiety and fear.
-
Study of Pain Mechanisms: TRPC5 is expressed in sensory neurons and has been identified as a contributor to inflammatory and neuropathic pain.[4][8] Specifically, it is implicated in mechanical allodynia and spontaneous pain. This compound can be used in models of chronic pain to explore the therapeutic potential of TRPC5 inhibition.
-
Elucidation of Neuronal Development and Plasticity: TRPC5 has been shown to play a role in dendrite patterning and neurite outgrowth.[1][11] By modulating TRPC5 activity, this compound can serve as a tool to study the molecular mechanisms governing neuronal morphology and synaptic plasticity.
Data Presentation
Disclaimer: Quantitative data for the specific compound this compound is not currently available in the public domain. The following table summarizes the inhibitory activity of structurally related benzimidazole derivatives on TRPC5 channels to provide a reference for expected potency.
| Compound ID | Structure | TRPC5 IC50 (µM) | Assay Type | Reference |
| AC1903 | 2-(furan-2-ylmethylamino)-1-benzyl-1H-benzo[d]imidazole | 4.06 | Syncropatch | [12] |
| M084 | 2-amino-1-benzyl-1H-benzo[d]imidazole | 8.2 | FMP assay | [3] |
| Compound 16f | 1-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | Not explicitly stated, but identified as a potent inhibitor | Syncropatch | [1][13] |
| Compound 7b | 1-benzyl-5,6-dimethyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | 12.3 | Syncropatch | [13] |
Signaling Pathway
The following diagram illustrates the putative signaling pathway involving TRPC5 in neurons, which can be modulated by this compound.
References
- 1. Physiological Function and Characterization of TRPCs in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role for TRPC5 in amygdala function and fear-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential (TRP) Channels in Pain, Neuropsychiatric Disorders, and Epilepsy | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transient receptor potential canonical 5 mediates inflammatory mechanical and spontaneous pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice | PLOS One [journals.plos.org]
- 11. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Research on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the investigation of the antiviral potential of this compound. While specific antiviral data for this compound is not extensively published, the protocols outlined below are based on established methodologies for antiviral drug screening and characterization of related benzimidazole compounds.
Recent patent literature suggests that benzimidazole derivatives with a pyrrolidine moiety are being explored as potential inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease. This indicates a promising avenue for research into the antiviral applications of this compound against coronaviruses and other viruses with similar enzymatic machinery.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from antiviral and cytotoxicity assays. Researchers should populate these tables with their experimental results for clear comparison and analysis.
Table 1: In Vitro Antiviral Activity of this compound
| Target Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| e.g., SARS-CoV-2 | e.g., Vero E6 | e.g., Plaque Reduction Assay | Data | Data | Data |
| e.g., Influenza A/PR/8/34 | e.g., MDCK | e.g., CPE Reduction Assay | Data | Data | Data |
| e.g., Herpes Simplex Virus-1 | e.g., Vero | e.g., qPCR-based Assay | Data | Data | Data |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| e.g., Vero E6 | e.g., MTT Assay | e.g., 72 | Data |
| e.g., MDCK | e.g., MTS Assay | e.g., 72 | Data |
| e.g., A549 | e.g., CellTiter-Glo | e.g., 72 | Data |
| e.g., HepG2 | e.g., Neutral Red Uptake | e.g., 72 | Data |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells, which is crucial for establishing a therapeutic window.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control and a "vehicle" (DMSO) control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
This compound
-
Overlay medium (e.g., 2X MEM with 2% FBS and 1.2% Avicel or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with 100 plaque-forming units (PFU) of the virus in the presence of various concentrations of the test compound.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 3 mL of the overlay medium containing the respective concentrations of the compound.
-
Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.
Quantitative PCR (qPCR) Based Viral Load Assay
Objective: To determine the effect of the compound on the replication of viral nucleic acid.
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green or TaqMan probe)
-
Primers and probe specific to a viral gene
Protocol:
-
Seed cells in a 24-well plate and incubate for 24 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 in the presence of different concentrations of the compound.
-
Incubate for 24-48 hours.
-
Harvest the cell supernatant or the cells.
-
Extract viral RNA or DNA using a suitable extraction kit.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers and a probe specific to a conserved region of the viral genome.
-
Quantify the viral copy number based on a standard curve.
-
Calculate the EC50, the concentration of the compound that reduces the viral load by 50%.
Visualizations
General Viral Life Cycle and Potential Inhibition Points
The following diagram illustrates a generalized viral life cycle and highlights potential stages where an antiviral compound like this compound could exert its inhibitory effects.
Caption: General viral life cycle and potential targets for antiviral intervention.
Experimental Workflow for Antiviral Screening
This diagram outlines a typical workflow for screening and characterizing the antiviral activity of a test compound.
Caption: A standard workflow for in vitro antiviral drug screening.
Hypothetical Mechanism of Action: Viral Protease Inhibition
Based on related benzimidazole compounds, a potential mechanism of action for this compound could be the inhibition of a viral protease, which is essential for processing viral polyproteins into functional proteins.
Caption: Hypothetical inhibition of a viral protease by the compound.
References
Application Notes and Protocols for the Characterization of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole , a key heterocyclic compound with significant potential in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 885277-90-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂FN₃ | [3] |
| Molecular Weight | 205.23 g/mol | [4] |
| Appearance | Brown crystalline powder (for the dihydrochloride salt) | [5] |
| Purity (typical) | ≥ 95% (HPLC) | [5] |
| Storage Conditions | 4°C, store in a dry, sealed place | [1] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A robust reverse-phase HPLC method is detailed below.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
| Analyte | Retention Time (min) | Purity (%) |
| This compound | Hypothetical: 12.5 | > 95 |
Note: The retention time is a hypothetical value based on typical behavior for similar compounds on a C18 column.
Experimental Workflow
References
Application Notes and Protocols for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole as a key intermediate in the synthesis of pharmacologically active compounds. This versatile scaffold has shown significant promise in the development of novel therapeutics, particularly in the areas of neurological disorders, cancer, and infectious diseases.[1] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making this intermediate particularly attractive for drug design.
Overview of Applications
This compound serves as a crucial building block for a variety of bioactive molecules. Its derivatives have been investigated for several therapeutic applications:
-
Neurological Disorders: This intermediate is a key component in the synthesis of ligands targeting central nervous system (CNS) receptors. The benzimidazole core is a common feature in many neurologically active drugs.
-
Anticancer Agents: The fluorinated benzimidazole structure has been incorporated into molecules designed to inhibit cancer cell proliferation.[1]
-
Antimicrobial Agents: Derivatives of this compound have demonstrated activity against various bacterial and fungal pathogens.
-
TRPC5 Channel Inhibitors: The benzimidazole scaffold is under investigation for its potential to modulate Transient Receptor Potential Canonical 5 (TRPC5) channels, which are implicated in conditions like anxiety, kidney disease, and pain.
Data Presentation
The following tables summarize quantitative data for representative compounds derived from or related to this compound.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 1a | Bacillus subtilis | 7.81 | [2] |
| 1b | Staphylococcus aureus | >100 | |
| 1c | Methicillin-resistant S. aureus (MRSA) | 4 | |
| 1d | Escherichia coli | 31.25 | [2] |
| 2a | Candida albicans | 64 | |
| 2b | Aspergillus niger | 64 |
Table 2: Antiproliferative Activity of N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3a | MDA-MB-231 (Breast Cancer) | 16.38 | |
| 3b | MDA-MB-231 (Breast Cancer) | >100 |
Experimental Protocols
General Synthesis of 2-(Pyrrolidin-2-yl)-1H-benzimidazole Derivatives
This protocol is adapted from the synthesis of the non-fluorinated analog, 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the benzimidazole core.
Materials:
-
o-Phenylenediamine or 4-fluoro-1,2-phenylenediamine (1 equivalent)
-
L-Proline (1.4 equivalents)
-
Hydrochloric Acid (4M)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (or its fluorinated derivative) and L-proline.
-
Add a catalytic amount of 4M hydrochloric acid.
-
Add ethanol and water to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
N-Alkylation of 2-(Pyrrolidin-2-yl)-1H-benzimidazole
This protocol describes a general method for the N-alkylation of the benzimidazole core.
Reaction Workflow:
Caption: Workflow for the N-alkylation of the benzimidazole intermediate.
Materials:
-
This compound (1 equivalent)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., K₂CO₃ or NaH) portion-wise to the solution at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat as necessary. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway
TRPC5 Signaling Pathway
Derivatives of this compound are being investigated as inhibitors of the TRPC5 ion channel. The activation of TRPC5 is linked to G-protein coupled receptor (GPCR) signaling pathways.
Caption: Simplified TRPC5 signaling pathway and the point of inhibition.
This pathway illustrates that activation of a Gq-coupled GPCR leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of calcium (Ca²⁺) into the cytoplasm. Both the increase in intracellular Ca²⁺ and DAG can activate the TRPC5 channel, leading to further Ca²⁺ influx. Benzimidazole-based inhibitors can block this channel, thereby modulating downstream cellular responses.
References
Application Notes and Protocols for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. The incorporation of a fluorine atom and a pyrrolidine moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets.[1] This document provides detailed protocols for selected biochemical and cell-based assays to investigate the therapeutic potential of this compound, with a focus on its potential role as a Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitor and its cytotoxic effects.
Potential Therapeutic Areas
Benzimidazole derivatives are being explored for a variety of therapeutic applications. Research suggests that this compound and related compounds may have potential in:
-
Neurological Disorders: Modulation of ion channels like TRPC5 is a promising strategy for treating conditions such as anxiety and depression.
-
Cancer Research: Many benzimidazole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of topoisomerase or induction of apoptosis.[1]
-
Kidney Disease: TRPC5 inhibitors have shown potential in the treatment of chronic kidney diseases.[2][3]
Data Presentation: Summary of Potential Activities
The following tables present hypothetical but representative quantitative data for this compound in key biochemical assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: TRPC5 Inhibition Activity
| Assay Type | Parameter | Value |
| Automated Patch Clamp | IC₅₀ | 0.5 µM |
| Manual Patch Clamp | % Inhibition @ 1 µM | 85% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Parameter | Value |
| HEK293 (non-cancerous) | MTT Assay (72 hr) | IC₅₀ | > 50 µM |
| A549 (Lung Carcinoma) | MTT Assay (72 hr) | IC₅₀ | 15 µM |
| HeLa (Cervical Cancer) | MTT Assay (72 hr) | IC₅₀ | 22 µM |
Experimental Protocols
Protocol 1: TRPC5 Inhibition Assay using Automated Patch-Clamp Electrophysiology
This protocol describes a method to assess the inhibitory activity of this compound on the TRPC5 ion channel expressed in a stable cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the TRPC5 channel.
Materials:
-
HEK293 cell line stably expressing human TRPC5
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)
-
Test compound: this compound, dissolved in DMSO to a 10 mM stock solution
-
TRPC5 activator: Englerin A or Gadolinium (Gd³⁺)
-
Automated patch-clamp system (e.g., Nanion SyncroPatch)
Workflow Diagram:
Caption: Workflow for TRPC5 inhibition assay using automated patch-clamp.
Procedure:
-
Cell Culture: Culture HEK293 cells stably expressing TRPC5 under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: On the day of the experiment, harvest cells using trypsin-free dissociation buffer. Wash the cells with the external solution and resuspend to a final concentration of 1 x 10⁶ cells/mL.
-
Assay Preparation: Prepare serial dilutions of the test compound in the external solution from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Automated Patch-Clamp: a. Prime the automated patch-clamp system with internal and external solutions. b. Load the cell suspension and compound solutions onto the appropriate wells of the patch-clamp chip. c. Initiate the automated protocol to achieve whole-cell patch-clamp configuration. d. Record a stable baseline current. e. Apply a TRPC5 activator (e.g., 100 nM Englerin A) to elicit a stable inward current. f. Once the activated current is stable, apply increasing concentrations of this compound. g. Record the current at each concentration until a steady-state inhibition is observed.
-
Data Analysis: a. Measure the peak current amplitude at each compound concentration. b. Normalize the current inhibition relative to the maximum current elicited by the activator alone. c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway Diagram:
Caption: Simplified TRPC5 channel activation and inhibition pathway.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cancer and non-cancerous cell lines as an indicator of cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on the viability of selected cell lines.
Materials:
-
Cell lines (e.g., A549, HeLa, HEK293)
-
Complete cell culture medium
-
Test compound: this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (negative control) and medium with 0.1% DMSO (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
The provided protocols offer a starting point for characterizing the biochemical and cellular activities of this compound. Based on the known activities of related benzimidazole compounds, investigating its potential as a TRPC5 inhibitor and assessing its general cytotoxicity are logical first steps. These assays can provide valuable data for hit-to-lead optimization and further preclinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of TRPC5 Inhibitors Using a Benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Canonical 5 (TRPC5) channel, a nonselective cation channel, has emerged as a significant therapeutic target for a variety of pathologies, including chronic kidney disease and pain.[1][2] The development of potent and selective TRPC5 inhibitors is crucial for advancing our understanding of its physiological roles and for progressing new therapeutic agents. The benzimidazole scaffold has proven to be a promising starting point for the discovery of such inhibitors.[1][3][4] This document provides detailed application notes and experimental protocols based on the successful development of benzimidazole-based TRPC5 inhibitors, such as AC1903 and its more potent analog, 16f.[1]
Data Presentation: Quantitative Analysis of Benzimidazole-Based TRPC5 Inhibitors
The following table summarizes the in vitro potency and selectivity of key benzimidazole-derived TRPC5 inhibitors. This data is essential for comparing the efficacy of different compounds and understanding structure-activity relationships (SAR).
| Compound | TRPC5 IC50 (µM) | TRPC4 IC50 (µM) | TRPC6 IC50 (µM) | Notes | Reference |
| AC1903 | 4.0 - 14.7 | >100 | >100 | Selective for TRPC5 over TRPC4 and TRPC6.[5][6] Showed in vivo efficacy in a rat model of focal segmental glomerulosclerosis (FSGS).[5][6][7] | [3][5][6][8] |
| ML204 | 13.6 | ~0.96 | ~19 (modest inhibition) | Potent TRPC4/TRPC5 inhibitor.[9][10] Used as a tool compound to study TRPC5 function.[11][12] | [5][9][10][11] |
| Compound 16f | 0.068 | - | - | A highly potent analog of AC1903, representing a significant improvement in the benzimidazole series.[1] | [1][2] |
| Compound 16e (R)-enantiomer | 2.89 | - | - | Shows stereoisomeric preference in activity compared to the (S)-enantiomer.[1] | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPC5 signaling pathway implicated in podocyte injury and a general workflow for the screening and development of benzimidazole-based TRPC5 inhibitors.
References
- 1. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.[1][2] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[3] This document provides detailed protocols for the formulation and application of this compound in typical in vitro experimental settings, addressing the common challenge of solubilizing and handling such compounds for accurate and reproducible results. The dihydrochloride salt form of this compound is noted for its stability and solubility, which are advantageous for laboratory use.[4]
Physicochemical Properties and Solubility
Table 1: Recommended Solvents for Formulation
| Solvent | Recommended Use | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | 10-50 mM | Ensure the final DMSO concentration in the culture medium is non-toxic to cells (typically ≤ 0.5%). |
| Ethanol (EtOH) | Alternative primary solvent. | 1-10 mM | Can be cytotoxic at higher concentrations in cell culture. |
| Phosphate-Buffered Saline (PBS) | For preparing final working dilutions from stock solutions. | Dependent on final assay concentration | Solubility is expected to be low. Prepare fresh dilutions before use. |
| Cell Culture Medium | For preparing final working dilutions for cell-based assays. | Dependent on final assay concentration | Compound may precipitate in complex media. Check for clarity before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various in vitro assays.
Materials:
-
This compound dihydrochloride (MW: 278.16 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 2.78 mg of this compound dihydrochloride and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working stock, add 10 µL of the 10 mM stock to 990 µL of cell culture medium. Mix well by gentle pipetting.
-
Final Working Concentrations: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For instance, to prepare a 10 µM solution, take 100 µL of the 100 µM intermediate stock and add it to 900 µL of cell culture medium.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of the compound used to treat the cells.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for compound formulation.
Hypothetical Signaling Pathway
Given the potential application of benzimidazole derivatives in cancer research, the following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, such as the VEGFR-2 pathway, which is relevant for some benzimidazoles.[6]
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Conclusion
Proper formulation is a critical step for obtaining reliable and reproducible data in in vitro experiments. For this compound, the use of DMSO as a primary solvent for creating stock solutions is recommended, followed by careful dilution in aqueous-based media for final experimental concentrations. Researchers should always perform preliminary solubility and stability tests in their specific experimental systems and include appropriate vehicle controls. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this compound in a research setting.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Testing the Antimicrobial Activity of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1][2] Their structural resemblance to naturally occurring purine nucleosides enables them to interact with various biological macromolecules, leading to significant antimicrobial, antiviral, and antifungal properties.[1] The mechanism of action for benzimidazole's antimicrobial effects is often multifaceted. For instance, in fungi, they are known to disrupt cell division by binding to β-tubulin and inhibiting microtubule assembly.[1] In bacteria, certain derivatives have been shown to target DNA gyrase, an enzyme critical for DNA replication.[1][3]
A critical step in the preclinical assessment of new benzimidazole compounds is the quantitative evaluation of their antimicrobial efficacy. This document provides detailed protocols for fundamental in vitro assays, including the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion assay for initial screening, and the subsequent determination of the Minimum Bactericidal Concentration (MBC). Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[4]
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and structured format to allow for easy comparison of compound efficacy. Tables are the preferred method for summarizing these results.
Table 1: Example of MIC and MBC Data for Novel Benzimidazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BZD-01 | Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 |
| BZD-01 | Escherichia coli ATCC 25922 | 8 | 32 | 4 |
| BZD-01 | Pseudomonas aeruginosa ATCC 27853 | 16 | >64 | >4 |
| BZD-01 | Candida albicans ATCC 90028 | 4 | 16 | 4 |
| BZD-02 | Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 |
| BZD-02 | Escherichia coli ATCC 25922 | 16 | 64 | 4 |
| BZD-02 | Pseudomonas aeruginosa ATCC 27853 | 32 | >64 | >2 |
| BZD-02 | Candida albicans ATCC 90028 | 8 | 32 | 4 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.015 | 0.03 | 2 |
| Fluconazole | Candida albicans ATCC 90028 | 0.5 | 2 | 4 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5] Values are for illustrative purposes.
Table 2: Example of Zone of Inhibition Data for Benzimidazole Derivatives
| Compound ID | Disk Content (µg) | S. aureus ATCC 25922 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| BZD-01 | 30 | 22 mm | 18 mm | 15 mm |
| BZD-02 | 30 | 19 mm | 16 mm | 13 mm |
| Ciprofloxacin | 5 | 25 mm | 30 mm | 27 mm |
Experimental Workflow and Mechanism of Action
A logical workflow is essential for the systematic evaluation of novel compounds. The process typically begins with a qualitative or semi-quantitative screening assay, followed by more precise quantitative tests for promising candidates.
Caption: Workflow for antimicrobial susceptibility testing of benzimidazole derivatives.
The antimicrobial activity of benzimidazoles often stems from their ability to interfere with crucial cellular processes. One of the well-documented mechanisms, particularly in fungi and helminths, is the disruption of microtubule formation.
Caption: Proposed mechanism of action for certain benzimidazole derivatives.
Key Experimental Protocols
Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method serves as a preliminary qualitative or semi-quantitative screening tool to assess the susceptibility of bacteria to the benzimidazole derivatives.[6][7] It relies on the diffusion of the compound from an impregnated disk into an agar medium, creating a concentration gradient.[8]
Materials:
-
Sterile filter paper disks (6 mm diameter).
-
Benzimidazole stock solutions of known concentration.
-
Test microbial strains (e.g., S. aureus, E. coli).
-
0.5 McFarland turbidity standard.[9]
-
Sterile saline (0.85% NaCl) or broth.
-
Sterile cotton swabs.[6]
-
Sterile forceps or disk dispenser.[6]
-
Incubator (35°C ± 2°C).
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][9]
-
Disk Preparation: Apply a known volume of the benzimidazole stock solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.
-
Inoculation of MHA Plates: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[10] Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[6] Allow the plate to dry for 3-5 minutes.[6]
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[6] Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[8] Gently press each disk to ensure complete contact with the agar.[8]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[10]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[9][11]
Materials:
-
Sterile 96-well microtiter plates.[11]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Benzimidazole stock solution (sterilized by filtration if necessary).[9]
-
Test microbial strains.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth.
-
Multichannel pipette.
-
Plate reader (optional, for spectrophotometric reading).
Procedure:
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[5]
-
Add 200 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[9]
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).[12]
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]
-
Inoculation: Within 15 minutes of preparation, add 100 µL of the standardized inoculum to wells 1 through 11.[13] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9][14]
-
Result Interpretation:
-
Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[12] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits visible growth.[14]
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[5][15] It is determined as a follow-up to the MIC test.
Materials:
-
Results from the MIC broth microdilution test.
-
Sterile Mueller-Hinton Agar (MHA) plates (or appropriate agar for fungi).
-
Calibrated loop or micropipette.
-
Incubator (35°C ± 2°C).
Procedure:
-
Subculturing from MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[5]
-
Plating: Mix the contents of each selected well. Using a micropipette, plate a 10-100 µL aliquot from each of these clear wells onto a separate, labeled MHA plate.[5] Spread the aliquot evenly over the surface.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[5]
-
Result Interpretation:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves the condensation of 4-fluoro-o-phenylenediamine with a protected proline derivative, followed by deprotection.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction: The condensation reaction to form the benzimidazole ring can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reaction duration. For thermally driven reactions, a moderate increase in temperature might be beneficial. However, excessive heat can lead to side product formation.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature plays a crucial role in the reaction efficiency.
-
Solution: A comparison of common reaction conditions is provided in the table below. Polyphosphoric acid (PPA) is a common condensing agent for this type of reaction. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.
-
-
Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions.
-
Solution: Ensure the use of high-purity, dry reagents and solvents. If air or moisture sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Purification: The product may be lost during the work-up and purification steps.
-
Solution: this compound is a relatively polar compound. Optimize your purification method, considering column chromatography with a suitable polar solvent system or recrystallization from an appropriate solvent mixture.
-
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Catalyst/Reagent | Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH) | p-Toluenesulfonic acid (p-TsOH), L-proline |
| Solvent | Toluene, DMF, Acetic Acid | Ethanol, Water, Solvent-free |
| Temperature | 80-150°C | 100-180°C |
| Reaction Time | 4-24 hours | 5-30 minutes |
| Typical Yields | Moderate to Good | Good to Excellent |
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: Side product formation is a common issue in benzimidazole synthesis. Understanding the potential side reactions can help in devising strategies to minimize their formation.
-
Formation of N-substituted byproducts: If the reaction is carried out at a high temperature for an extended period, N-alkylation or N-arylation of the benzimidazole ring can occur, especially if reactive alkyl or aryl halides are present.
-
Solution: Use a protecting group for the pyrrolidine nitrogen (e.g., Boc-proline) during the condensation step. The protecting group can be removed in a subsequent step.
-
-
Oxidation of o-phenylenediamine: The diamine starting material can be susceptible to oxidation, leading to colored impurities.
-
Solution: Use fresh, high-purity 4-fluoro-o-phenylenediamine. Running the reaction under an inert atmosphere can also help.
-
-
Incomplete cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. The choice of a suitable acid catalyst is crucial for efficient cyclization.
-
Q3: How can I effectively purify the final product?
A3: The purification of this compound can be challenging due to its polarity.
-
Column Chromatography: This is a common method for purifying benzimidazole derivatives.
-
Protocol: Use silica gel as the stationary phase. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is often effective. Start with a less polar mixture and gradually increase the polarity.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step.
-
Protocol: Common solvents for recrystallization of benzimidazoles include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and impurities.
-
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be used to remove non-basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure benzimidazole, which can be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q4: What is a plausible synthetic route for this compound?
A4: A common and effective method is the condensation of 4-fluoro-o-phenylenediamine with N-Boc-L-proline, followed by the deprotection of the Boc group. This two-step process is outlined below.
Caption: Synthetic workflow for this compound.
Q5: What is the role of the acid catalyst in the reaction?
A5: The acid catalyst plays a crucial role in the condensation reaction. It protonates the carbonyl group of the proline derivative, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The catalyst also facilitates the dehydration step that leads to the formation of the imidazole ring.
Q6: Can I use an unprotected proline for the synthesis?
A6: While it might be possible to use unprotected proline, it is generally not recommended. The secondary amine of the pyrrolidine ring can compete with the primary amines of the o-phenylenediamine in reacting with the carboxylic acid, potentially leading to a mixture of products and lower yields. Using a protecting group like Boc ensures that the reaction proceeds selectively at the desired positions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole (Step 1)
-
To a round-bottom flask, add 4-fluoro-o-phenylenediamine (1.0 eq) and N-Boc-L-proline (1.1 eq).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the diamine).
-
Heat the mixture at 120-140°C with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Deprotection of N-Boc-5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole (Step 2)
-
Dissolve the N-Boc protected benzimidazole from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of methanol and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Caption: Troubleshooting workflow for addressing low reaction yield.
Technical Support Center: Synthesis of Fluorinated Benzimidazoles
Welcome to the technical support center for the synthesis of fluorinated benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare fluorinated benzimidazoles?
The most prevalent methods for synthesizing the benzimidazole core, including its fluorinated derivatives, are:
-
Phillips-Ladenburg Synthesis: This is a classical method involving the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1]
-
Condensation with Aldehydes: A fluorinated o-phenylenediamine is reacted with an aldehyde, often in the presence of an oxidizing agent or under aerobic conditions, to form the benzimidazole ring.[2]
-
One-Pot Syntheses: Modern approaches often utilize one-pot procedures where reduction of a nitroaniline precursor, cyclization, and aromatization occur in a single sequence, which can be advantageous for creating fluorinated benzimidazoles.[3][4][5]
Q2: How does the presence of fluorine on the aromatic ring affect the synthesis of benzimidazoles?
The incorporation of fluorine, a highly electronegative atom, can significantly influence the reaction kinetics and regioselectivity of the synthesis. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino groups in the o-phenylenediamine precursor, potentially requiring harsher reaction conditions or specific catalysts to achieve good yields.[6][7] This electronic effect can also influence the site of N-alkylation in subsequent reactions.
Q3: I am observing the formation of regioisomers in my reaction. How can I control this?
The formation of regioisomers is a common challenge when using asymmetrically substituted o-phenylenediamines. The initial acylation or condensation can occur at either of the two non-equivalent amino groups, leading to a mixture of products (e.g., 5-fluoro- and 6-fluoro-benzimidazoles).[1]
Several factors influence regioselectivity:
-
Electronic Effects: An electron-withdrawing group like fluorine will decrease the nucleophilicity of the adjacent amino group, favoring reaction at the more distant nitrogen.[1]
-
Steric Hindrance: Bulky substituents on the diamine or the coupling partner can direct the reaction to the less sterically hindered amino group.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can all impact the isomeric ratio.
Strategies to improve regioselectivity include careful selection of starting materials and reaction conditions, and in some cases, the use of protecting groups to block one of the amino groups.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of fluorinated benzimidazoles and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Deactivated Reactants: The electron-withdrawing fluorine atom can deactivate the o-phenylenediamine, making it less reactive. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion. 3. Inefficient Catalyst: The chosen catalyst may not be effective for the specific fluorinated substrates. 4. Moisture: Water can interfere with certain catalysts and reagents. | 1. Increase Reaction Temperature or Time: Monitor the reaction by TLC to determine the optimal duration. 2. Microwave-Assisted Synthesis: This technique can often improve yields and reduce reaction times, especially for sluggish reactions.[8] 3. Screen Different Catalysts: A variety of catalysts, including Lewis acids (e.g., Ga(OTf)₃)[3][4][5] and solid-supported catalysts, can be effective. 4. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if your reaction is sensitive to moisture. |
| Formation of Side Products | 1. Over-oxidation: In aldehyde condensations, the intermediate can be over-oxidized, leading to impurities. 2. N-Alkylation: If an alcohol is used as a solvent at high temperatures, it can sometimes lead to N-alkylation of the benzimidazole product. 3. Formation of 1,2-Disubstituted Benzimidazoles: When using aldehydes, a second molecule of the aldehyde can react with the NH of the newly formed benzimidazole.[9] | 1. Control Stoichiometry: Use a precise stoichiometry of the oxidizing agent. 2. Choose an Inert Solvent: Use a solvent that is less likely to participate in side reactions. 3. Optimize Reactant Ratio: Adjusting the ratio of the o-phenylenediamine to the aldehyde can minimize the formation of the 1,2-disubstituted product.[9] |
| Purification Difficulties | 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation challenging. 2. Presence of Colored Impurities: These can be difficult to remove by standard purification methods. 3. Product Insolubility: The final product may be poorly soluble in common organic solvents. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Reverse-phase HPLC can also be an effective tool for separating fluorinated compounds.[10][11] 2. Recrystallization: This is often an effective method for removing impurities and obtaining a highly pure product. 3. Charcoal Treatment: Activated charcoal can be used to remove colored impurities. 4. Solvent Screening for Recrystallization: Test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
This protocol is based on the Phillips cyclocondensation method.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
4M Hydrochloric acid
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1 equivalents) in 4M hydrochloric acid is heated at reflux for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: One-Pot Synthesis of 2-Aryl-6-fluorobenzimidazoles
This protocol involves a reductive cyclization from a nitro-diamine precursor.[12]
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in a mixture of ethanol and water (2:1 v/v).[12]
-
Heat the mixture to reflux (approximately 80 °C).[12]
-
Add sodium dithionite (4.0 eq.) portion-wise over 30 minutes.[12]
-
Maintain the reflux and monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the starting material is consumed (typically 4-6 hours).[12]
-
Cool the reaction mixture to room temperature and filter through Celite to remove inorganic salts.[12]
-
To the filtrate, slowly add cold deionized water to precipitate the product.[12]
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.[12]
-
Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.[12]
Quantitative Data
The following table summarizes representative yields for the synthesis of fluorinated benzimidazoles under different conditions.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1,2-disubstituted benzimidazoles | N-phenyl-o-phenylenediamine, p-fluorobenzaldehyde | Er(OTf)₃ (1 mol%), Microwave, solvent-free, 15 min | Good | [8] |
| 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine | 2-Fluoro-5-nitrobenzene-1,4-diamine, p-tolualdehyde | Na₂S₂O₄, Ethanol/Water, 80 °C, 4-6 h | Not specified | [12] |
| 5-fluoro-1H-benzimidazole derivatives | 4-fluoro-1,2-phenylenediamine, various aldehydes | Microwave irradiation, 10 min | 85-89 | [13] |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Substituted 1,2-phenylenediamine, trifluoroacetic acid | Phillips cyclocondensation | Not specified | [14] |
Visualizations
General Synthetic Workflow for Fluorinated Benzimidazoles
Caption: General workflow for the synthesis of fluorinated benzimidazoles.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Efficient One-Pot Synthesis of Fluorinated [research.amanote.com]
- 6. nbinno.com [nbinno.com]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Benzimidazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][2] Modern approaches often utilize various catalysts to improve yields and reaction conditions, including green chemistry principles to minimize environmental impact.[1][2]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common issue. The first parameters to optimize are typically the choice of catalyst and solvent. The reaction temperature and time also play a crucial role. For instance, screening different solvents can have a significant impact; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be low, and reaction times much longer.
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like cobalt complexes, gold nanoparticles, and Lewis acids such as Erbium(III) triflate (Er(OTf)₃). For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous as they are easily recoverable.[3]
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: Selectivity is a known challenge, especially when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes selectively yields 1,2-disubstituted products, while with electron-deficient aldehydes, it selectively produces 2-substituted benzimidazoles.[4] Controlling the stoichiometry, with a 1:1 or slight excess of o-phenylenediamine to the aldehyde, can favor the formation of the 2-substituted product.
Q5: What are the advantages of using microwave-assisted synthesis for benzimidazoles?
A5: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and increase product yields.[5][6][7] This method often allows for solvent-free reactions, which aligns with the principles of green chemistry.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials. | 1. Increase catalyst loading or try a different catalyst (see data tables below). 2. Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[3] 3. Optimize temperature and monitor the reaction over time to find the optimal duration. 4. Check the purity of o-phenylenediamine and the aldehyde/carboxylic acid. |
| Formation of Multiple Products / Low Selectivity | 1. Formation of 1,2-disubstituted benzimidazoles as side products. 2. N-alkylation of the benzimidazole ring. 3. Stable Schiff base intermediate that does not cyclize. | 1. Control stoichiometry (use a 1:1 or slight excess of o-phenylenediamine). 2. Choose a catalyst known to favor the desired product. 3. Adjust reaction temperature; higher temperatures may favor cyclization. |
| Product Purification Difficulties | 1. Product is difficult to separate from the catalyst. 2. Formation of colored impurities. 3. Similar polarity of product and byproducts. | 1. Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[3] 2. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[6][7] 3. Treat the crude product with activated carbon to remove colored impurities. 4. Utilize acid-base extraction to separate the basic benzimidazole product from non-basic impurities. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Conventional Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NH₄Cl | Ethanol | 80-90 | 2.5 - 3 | 63 - 80 |
| NH₄Cl | CHCl₃ | Room Temp. | 4 | 92 |
| NH₄Br | CHCl₃ | Room Temp. | 4 | 86 |
| PFPAT | Ethanol | Room Temp. | 4 - 6 | 74 - 88 |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 | 95 |
| None | Ethanol | Room Temp. | 16 | 60 |
Table 2: Microwave-Assisted Synthesis of Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Er(OTf)₃ (1 mol%) | Solvent-free | 60 | 5 - 10 | 86 - 99 |
| Zn-BNT (2%) | Acetonitrile | 140 | 15 | 97 |
| Montmorillonite K10 | Solvent-free | 60 | - | 81 |
| Deep Eutectic Solvent (ChCl:o-PDA) | - | 80 | 10 | 95 - 97 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis using a Catalyst
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Addition of Reagents: Add the aldehyde (1 mmol) and the catalyst (e.g., NH₄Cl, 4 mmol) to the solution.
-
Reaction: Stir the mixture at the desired temperature (room temperature or heated) for the required time.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation, then filter.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure benzimidazole derivative.
Protocol 2: General Procedure for Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vessel, combine the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalyst such as erbium(III) triflate (Er(OTf)₃, 1 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a constant temperature of 60°C for 5-10 minutes.[8]
-
Work-up and Purification: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude product, which is often of high purity.[8]
Visualizations
Caption: A general experimental workflow for the synthesis of benzimidazoles.
Caption: A decision tree to troubleshoot low product yield in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions during the synthesis, which is often a Phillips condensation of 4-fluoro-o-phenylenediamine and L-proline. Potential impurities include:
-
Unreacted 4-fluoro-o-phenylenediamine: A common impurity if the reaction does not go to completion.
-
Unreacted L-proline: Another starting material that may be present in the crude product.
-
Polysubstituted benzimidazoles: Side products that can form under certain reaction conditions.
-
Oxidation products: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.
Q2: My purified product is a brownish crystalline powder, but I expected a different color. Is this normal?
A2: Yes, this compound dihydrochloride is often described as a brown crystalline powder.[1] Color variations can occur due to trace impurities or the presence of the dihydrochloride salt. If the purity is confirmed by analytical methods such as HPLC and NMR, the color should not be a cause for concern.
Q3: I am having trouble with peak tailing during column chromatography on silica gel. What can I do to improve the peak shape?
A3: Benzimidazoles are known to interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia solution. This will help to saturate the acidic sites on the silica and improve the peak shape.
Q4: What is the best way to remove highly polar impurities from my product?
A4: Highly polar impurities, such as residual L-proline, can often be removed by washing the crude product with a suitable solvent in which the desired compound has low solubility. For the free base form of this compound, washing with cold water or a mixture of water and a polar organic solvent can be effective. Alternatively, if the product is in the dihydrochloride salt form, washing with a non-polar organic solvent may help remove less polar impurities.
Q5: How can I separate the enantiomers of this compound?
A5: Due to the chiral center at the 2-position of the pyrrolidine ring, this compound exists as a pair of enantiomers. Separation can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® columns (e.g., Chiralpak AD, Chiralcel OD), are often effective for separating this class of compounds.[2][3] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.
Troubleshooting Guides
Column Chromatography Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Mobile phase polarity is not optimal. | 1. Adjust Mobile Phase Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not eluting, increase the polarity.2. Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation of compounds with different polarities.3. Change the Solvent System: Try a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.[4] |
| Product is not Eluting from the Column | The product is too polar for the chosen mobile phase or is strongly interacting with the stationary phase. | 1. Increase Mobile Phase Polarity: Significantly increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system).2. Add a Modifier: As mentioned in the FAQs, adding a small amount of triethylamine or ammonia to the mobile phase can help to reduce strong interactions with the silica gel. |
| Co-elution of Impurities with the Product | Impurities have very similar polarity to the product. | 1. Try a Different Stationary Phase: Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.2. Recrystallize the Mixed Fractions: If column chromatography does not provide complete separation, collected fractions containing the product and impurities can be further purified by recrystallization. |
Recrystallization Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Product Does Not Dissolve in the Hot Solvent | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | 1. Select a More Polar Solvent: Try a more polar solvent or a mixture of solvents. For benzimidazoles, polar solvents like ethanol, methanol, or water are often good choices.[5] 2. Increase the Volume of Solvent: You may not be using enough solvent. Add more solvent in small portions until the compound dissolves. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | 1. Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature.2. Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.3. Add a "Seed Crystal": If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization. |
| Low Recovery of Purified Product | The compound is too soluble in the cold solvent, or too much solvent was used. | 1. Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath to minimize the solubility of the product.2. Reduce the Amount of Solvent: In the future, use the minimum amount of hot solvent required to dissolve the crude product.3. Evaporate Some Solvent: Carefully evaporate some of the solvent from the filtrate and cool again to recover more product. |
Experimental Protocols
General Protocol for Column Chromatography Purification (Free Base)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Start with a mixture of Ethyl Acetate/Hexane (e.g., 1:1) and add 0.5% triethylamine. The optimal mobile phase should give the product an Rf of ~0.3 on a TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or dichloromethane. Load the solution onto the top of the column.
-
Elution: Begin elution with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization (Dihydrochloride Salt)
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for the recrystallization of benzimidazole derivatives.[5]
-
Dissolution: In a flask, add the crude this compound dihydrochloride and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Chiral HPLC Separation of Enantiomers
-
Column: Chiralpak® AD-H (or similar polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
Note: This is a starting point and the mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.
Visualizations
Caption: A general workflow for the purification and chiral separation of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
addressing stability and solubility problems of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. The information is designed to address common challenges related to the stability and solubility of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What could be the issue and how can I improve its solubility?
A1: Poor aqueous solubility is a common characteristic of benzimidazole derivatives.[1][2] The issue likely stems from the hydrophobic nature of the molecule. Here are several strategies to enhance solubility:
-
pH Adjustment: The solubility of benzimidazole compounds is often pH-dependent.[1][3] Try preparing your solutions in acidic buffers (e.g., pH 2-5). Protonation of the benzimidazole ring system at lower pH can significantly increase aqueous solubility.[3][4]
-
Co-solvents: Employing a water-miscible organic co-solvent can improve solubility. Start with a small percentage (e.g., 1-5%) of dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[1] Be mindful that high concentrations of organic solvents may affect your experimental system.
-
Salt Formation: If you have the free base form of the compound, converting it to a salt (e.g., hydrochloride salt) can dramatically increase its aqueous solubility.[1][2] The commercially available form may already be a dihydrochloride salt, which should have improved solubility.[5]
-
Use of Excipients:
-
Cyclodextrins: Encapsulating the molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can enhance solubility by forming inclusion complexes.[2][6]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can increase apparent solubility by forming micelles that encapsulate the hydrophobic compound.[1][7]
-
Q2: I'm observing a loss of my compound in solution over time. What are the potential stability issues and how can I mitigate them?
A2: The stability of this compound can be influenced by several factors, including light, temperature, and pH.[8][9] Potential degradation pathways for benzimidazoles include photodegradation and oxidation.[10][11]
-
Photostability: Benzimidazole derivatives can be sensitive to light.[10] To minimize photodegradation, prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Stability: Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at appropriate temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[12][13] Always refer to the supplier's recommendations for storage conditions.
-
pH Stability: Assess the stability of the compound at different pH values to identify the optimal pH range for your experiments.[2] Degradation can be pH-dependent.
-
Oxidative Stability: The pyrrolidine moiety could be susceptible to oxidation.[11] If you suspect oxidative degradation, consider degassing your solvents or adding antioxidants, though this should be done with careful consideration of their compatibility with your experimental system.
Q3: How can I prepare a stock solution of this compound?
A3: A common method for preparing a stock solution of a poorly soluble compound is to use a water-miscible organic solvent.
-
Start by dissolving the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
To prepare working solutions, perform serial dilutions from the DMSO stock into your aqueous experimental buffer.
-
It is crucial to avoid "solvent shock," where the direct addition of a concentrated organic stock to an aqueous buffer causes the compound to precipitate.[1] To prevent this, add the stock solution dropwise while vortexing the buffer.
-
The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept low, typically below 0.5%, to minimize its impact on biological assays.[1]
Troubleshooting Guides
Problem: Compound Precipitation Upon Dilution into Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Solvent Shock | Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into an intermediate solvent like ethanol or PEG, then further dilute into the final aqueous buffer.[1] |
| Low Aqueous Solubility at Experimental pH | Verify the pH of your final buffer. If possible, adjust the pH to a more acidic range (e.g., pH 4-6) where the compound may be more soluble.[3][4] |
| Exceeded Maximum Solubility | The final concentration of your compound may be above its solubility limit in the assay medium. Determine the kinetic solubility of your compound in the final buffer to establish a maximum working concentration. |
Problem: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study of the compound in your assay medium under the experimental conditions (e.g., 37°C, presence of light). Analyze samples at different time points using HPLC to quantify the amount of parent compound remaining.[8] |
| Incomplete Solubilization | After preparing your working solution, visually inspect for any precipitate. Consider centrifuging the solution and measuring the concentration of the supernatant to ensure the compound is fully dissolved. |
| Interaction with Assay Components | The compound may be binding to plastics or other components of your assay system. Using low-protein-binding plates and tubes may help. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the apparent solubility of this compound in a specific buffer.
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Create a dilution series of the compound in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.
-
Analyze the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is an indication of the kinetic solubility.
-
For a more quantitative assessment, filter the solutions through a 0.45 µm filter to remove precipitated compound and analyze the concentration of the soluble compound in the filtrate using a validated analytical method like HPLC-UV.
Protocol 2: Short-Term Stability Assessment in Solution
This protocol helps determine the stability of the compound in a specific solvent or buffer over a typical experimental timeframe.
-
Prepare a solution of this compound in your experimental buffer at the desired working concentration.
-
Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials for light protection).
-
Store the aliquots under your experimental conditions (e.g., room temperature, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.
-
Analyze the samples immediately using a stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.[8]
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 2.0 | 150.5 ± 8.2 |
| 4.5 | 85.3 ± 5.1 |
| 6.8 | 10.1 ± 1.5 |
| 7.4 | 5.8 ± 0.9 |
Table 2: Hypothetical Short-Term Stability Data in PBS (pH 7.4) at 37°C
| Time (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 82.3 |
Mandatory Visualizations
Caption: Workflow for solubility and stability assessment.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. usbio.net [usbio.net]
troubleshooting guide for the synthesis of benzimidazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzimidazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis can stem from several factors. Here are the key areas to investigate and potential solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement with heating.[1] It is recommended to experiment with a range of temperatures to find the optimal condition for your specific substrates.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
-
Inefficient or Inactive Catalyst: The catalyst may be inactive, or the loading may be insufficient.[1][2] Ensure the catalyst is from a reliable source and consider optimizing the catalyst loading. While increasing the amount can sometimes improve yields, an excess of catalyst can also lead to side reactions.[2] A wide range of catalysts, including various acids, metal catalysts, and nanoparticles, have been reported for benzimidazole synthesis.[2]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1][2] If the purity of your starting materials is questionable, consider purifying them before use.[2]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.[2] A solvent screen is recommended to identify the one that provides the best results. Common solvents for benzimidazole synthesis include ethanol, methanol, chloroform, and acetonitrile.[1][2]
-
Reaction Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions like the oxidation of o-phenylenediamine.[1]
Problem 2: Formation of Multiple Products or Side Products
Question: I am observing the formation of significant side products in my reaction mixture. How can I increase the selectivity for my desired benzimidazole?
Answer:
The formation of side products is a common issue in benzimidazole synthesis. Here’s how you can improve the selectivity of your reaction:
-
Control Stoichiometry: To favor the formation of 2-substituted benzimidazoles, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]
-
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can be formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2] The choice of solvent can influence the selectivity; for instance, non-polar solvents like toluene may favor the 2-substituted product.[2]
-
N-Alkylation: N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[2]
-
Optimize the Catalyst: The choice of catalyst can significantly influence selectivity. For example, specific catalysts can promote the selective formation of the desired product.[1]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate Schiff base might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying my benzimidazole derivative. What are some common purification challenges and how can I overcome them?
Answer:
Purification of benzimidazole derivatives can be challenging due to the nature of the product and potential impurities. Here are some common issues and their solutions:
-
Similar Polarity of Product and Impurities: If the desired product and side products have similar polarities, separation by column chromatography can be difficult.[2] In such cases, screening different eluent systems is crucial.
-
Presence of Colored Impurities: The oxidation of o-phenylenediamine can lead to highly colored impurities that are difficult to remove.[2] Treating a solution of the crude product with activated carbon can help decolorize it.[2]
-
Product is an Oil: If the product is an oil, purification by column chromatography is the most common method. It may be necessary to screen several solvent systems to achieve good separation.[2]
-
Acid-Base Extraction: Since benzimidazoles are basic, acid-base extraction can be an effective purification method to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (often called the Phillips-Ladenburg reaction) or an aldehyde (a variation of the Weidenhagen reaction).[1][3]
Q2: My crude product is a dark-colored solid/oil. What can I do?
A2: The dark color is likely due to oxidation products of the o-phenylenediamine.[2] You can try to remove these impurities by treating a solution of your crude product with activated carbon. If the product is an oil, purification by column chromatography is the most common method.[2] You may need to screen several solvent systems to find one that provides good separation.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.[2]
Data Presentation
The following table summarizes the effect of different catalysts and solvents on the yield of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.
| Catalyst | Catalyst Loading | Solvent | Time (h) | Temperature | Yield (%) |
| NH₄Cl | 4 mmol | CHCl₃ | 4 | Room Temp | 94 |
| MgO@DFNS | 10 wt% | Ethanol | 4 | Room Temp | 95 |
| Er(OTf)₃ | 10 mol% | Water | 0.25 | 120°C (MW) | 72 (1,2-disubstituted) |
| Au/TiO₂ | 1 mol% Au | CHCl₃:MeOH (3:1) | 2 | 25°C | >95 |
| None | - | Ethanol | 16 | Room Temp | 60 |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde or carboxylic acid
-
Catalyst (e.g., NH₄Cl, MgO@DFNS)
-
Solvent (e.g., CHCl₃, Ethanol)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in the chosen solvent (5-10 mL).
-
Add the catalyst in the desired amount (e.g., 4 mmol for NH₄Cl or 10 wt% for MgO@DFNS).[2]
-
Add the substituted aldehyde or carboxylic acid (1-1.2 mmol) to the mixture.[4]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) for the required time (e.g., 4 hours).[2][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Monitoring Reaction by TLC:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of the starting materials.
-
Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicates the reaction is proceeding.[2]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Technical Support Center: Flow Chemistry for Benzimidazole Synthesis Optimization
This technical support center is designed for researchers, scientists, and drug development professionals utilizing flow chemistry for the synthesis of benzimidazoles. It provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using flow chemistry for benzimidazole synthesis compared to traditional batch methods?
A1: Flow chemistry offers several key advantages for benzimidazole synthesis, including:
-
Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, which mitigates risks associated with exothermic reactions or the use of hazardous materials. Continuous processing also allows for the safe on-demand generation and consumption of unstable intermediates.[1][2]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields.[1]
-
Increased Efficiency and Scalability: Flow chemistry systems can be operated for extended periods, enabling the production of larger quantities of material from a small reactor setup. The transition from lab-scale to production-scale is also more straightforward than with batch processes.[2]
-
Process Automation: Continuous flow setups can be automated for streamlined operation, reducing manual intervention and improving reproducibility.[1]
Q2: What are the most common starting materials for synthesizing the benzimidazole core in a flow chemistry setup?
A2: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[3][4][5] These reactions, often referred to as the Phillips-Ladenburg and Weidenhagen reactions respectively, are readily adaptable to flow conditions.
Q3: How do I select an appropriate solvent for my flow chemistry synthesis of benzimidazoles?
A3: Solvent selection is critical and depends on the specific reaction and catalyst used. Polar solvents like ethanol and methanol have been shown to produce high yields in certain systems.[3][6] For some multi-step syntheses, a solvent that is compatible with all reaction steps, such as N-methylpyrrolidone (NMP), may be chosen to avoid solvent-swapping procedures.[7] It is crucial that all starting materials and reagents remain fully dissolved in the chosen solvent to prevent clogging of the reactor channels.[7]
Q4: What types of catalysts are commonly used for benzimidazole synthesis in flow, and how do I choose one?
A4: A variety of catalysts can be employed, ranging from simple acids like ammonium chloride to heterogeneous catalysts such as engineered MgO@DFNS.[3][6] The choice of catalyst will depend on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and purification strategy. Heterogeneous catalysts are particularly advantageous in flow chemistry as they can be packed into columns, allowing for easy separation from the product stream and potential for catalyst recycling.[3][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of benzimidazoles using flow chemistry.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent choice. 3. Inappropriate reaction temperature or residence time. 4. Poor quality of starting materials. 5. Clogging of the reactor.[7] | 1. Increase catalyst loading or try a different catalyst. 2. Perform a solvent screen to identify a more suitable option.[3][4] 3. Systematically vary the temperature and flow rate (residence time) to find the optimal conditions.[8] 4. Ensure the purity of your o-phenylenediamine and aldehyde/carboxylic acid.[9] 5. Check for solid precipitation and ensure all components are fully soluble in the reaction mixture.[7] |
| Formation of Multiple Products / Low Selectivity | 1. Formation of 1,2-disubstituted benzimidazoles as a side product.[9] 2. The intermediate Schiff base may be stable and not fully cyclize. 3. Oxidation of o-phenylenediamine.[9] | 1. Adjust the stoichiometry of your reactants; a 1:1 ratio or a slight excess of o-phenylenediamine may be beneficial.[9] 2. Increase the reaction temperature or residence time to promote cyclization. 3. If your starting materials are air-sensitive, consider degassing your solvents and running the reaction under an inert atmosphere.[4] |
| Difficulty in Product Purification | 1. The product is difficult to separate from a homogeneous catalyst. 2. Formation of colored impurities. 3. Similar polarity of the product and byproducts. | 1. Switch to a heterogeneous catalyst that can be packed in a column for easy separation.[3][6] 2. Treating a solution of the crude product with activated carbon can help remove colored impurities.[9] 3. Employ acid-base extraction; benzimidazoles can be protonated and extracted into an acidic aqueous layer, then precipitated by neutralization.[9] |
| Reactor Clogging | 1. Precipitation of starting materials, intermediates, or products.[7] 2. Formation of insoluble inorganic salts as byproducts.[7] | 1. Ensure complete solubility of all components in the chosen solvent at the reaction temperature.[7] 2. Consider using a solvent that can dissolve both the organic components and any inorganic byproducts. |
Experimental Protocols
Example Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst in Flow
This protocol is a conceptual adaptation for a flow chemistry setup based on common batch procedures.
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
Flow Chemistry Setup:
-
Pump A: Solution of o-phenylenediamine (1 mmol equivalent) and NH₄Cl (4 mmol equivalent) in THF.
-
Pump B: Solution of benzaldehyde (1 mmol equivalent) in THF.
-
Mixing Point: A T-mixer to combine the streams from Pump A and Pump B.
-
Reactor: A heated reactor coil (e.g., 10 mL stainless steel) maintained at the desired temperature.
-
Back-Pressure Regulator: To maintain the system pressure and prevent solvent boiling.
Procedure:
-
Set the desired temperature for the reactor coil.
-
Pump the solutions from Pump A and Pump B at equal flow rates to ensure a 1:1 stoichiometry of the reactants. The total flow rate will determine the residence time in the reactor.
-
The combined stream passes through the heated reactor coil where the reaction occurs.
-
The output from the reactor is collected.
-
The reaction progress can be monitored by collecting samples at different time points and analyzing them by TLC or HPLC.
-
Upon completion, the collected crude product is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, filtered, and concentrated to yield the crude product, which can then be purified by recrystallization or column chromatography.
Example Protocol 2: Multigram-Scale Synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one in Flow[10]
This protocol is based on a reported multigram-scale flow synthesis.
Materials:
-
3-amino-4-((2-chlorobenzyl)amino)benzonitrile
-
1,1′-carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF)
-
PEG300
Flow Chemistry Setup:
-
Pump A: A solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile in THF.
-
Pump B: A solution of CDI in a mixture of THF/PEG300 (7:3, v/v).
-
Mixing Point: A T-piece mixing element.
-
Reactor: A 10 mL thermocoupled stainless-steel reactor coil.
-
Heating: The reactor coil is heated to the desired temperature.
Procedure:
-
The flow stream is generated by pumping the solutions from reservoirs of THF and THF/PEG300 (7:3, v/v) respectively.[10]
-
The two streams are combined at a T-piece mixing element and then flow into the heated 10-mL reactor coil.[10]
-
The reaction mixture is heated at the desired temperature within the reactor.
-
The output from the reactor is collected for subsequent workup and purification.
-
The purity and yield can be determined by calibrated HPLC analysis of the crude reaction mixture.[10]
Data Presentation
Table 1: Optimization of Benzimidazole Synthesis using MgO@DFNS Catalyst in Batch [6]
| Entry | Catalyst Loading (wt%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0 | 4 | - | 32 |
| 2 | 0 | 16 | 72 | 60 |
| 3 | 5 | 4 | 93 | 85 |
| 4 | 10 | 4 | 100 | 95 |
| 5 | 15 | 4 | 100 | <95 |
| 6 | 20 | 4 | 100 | <95 |
Reaction conditions: 1 mmol o-phenylenediamine (OPDA), 1.2 mmol aldehyde, in ethanol at room temperature.[6]
Table 2: Solvent Effect on the Synthesis of Benzimidazole using MgO@DFNS Catalyst [6]
| Entry | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Ethanol | 4 | 100 | 95 |
| 2 | Methanol | 4 | 100 | 90 |
| 3 | Acetonitrile | 4 | 85 | 75 |
| 4 | Dichloromethane | 4 | 70 | 62 |
Reaction conditions: 1 mmol o-phenylenediamine (OPDA), 1.2 mmol aldehyde, 10 wt% MgO@DFNS catalyst at room temperature.[6]
Visualizations
Caption: General experimental workflow for benzimidazole synthesis in a flow chemistry setup.
Caption: Decision-making workflow for troubleshooting low yield in benzimidazole synthesis.
References
- 1. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Bioactivity of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole In Vitro: A Comparative Guide
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.[5][6] This guide focuses on a novel compound, 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, a molecule of significant interest for its potential therapeutic applications, particularly in oncology and neurological disorders.[7]
This document provides a comprehensive, step-by-step framework for the in vitro validation of this compound's bioactivity. We will proceed with a hypothesis-driven approach, proposing a plausible mechanism of action based on its structural alerts and the known pharmacology of related molecules. This guide will compare the hypothetical performance of our lead compound against a well-characterized inhibitor within a selected signaling pathway.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[8][10][11] Given that many substituted benzimidazoles have demonstrated anticancer activity, we hypothesize that this compound exerts its bioactivity through the modulation of the PI3K/Akt pathway.
To rigorously test this hypothesis, we will conduct a tiered in vitro validation process. This will begin with broad assessments of cytotoxicity and culminate in specific, mechanism-of-action studies. For comparative analysis, we will use Ipatasertib (GDC-0068) , a known pan-Akt inhibitor that has been extensively studied in clinical trials.[11]
In Vitro Bioactivity Validation Workflow
Our experimental workflow is designed to systematically evaluate the bioactivity of this compound, from its general effects on cell viability to its specific molecular interactions.
References
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. isca.me [isca.me]
- 3. longdom.org [longdom.org]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
In Vivo Therapeutic Efficacy of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and a Comparative Analysis of Structurally Related TRPC5 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 29, 2025
Disclaimer: This guide provides a comparative overview of the in vivo therapeutic effects of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitors. While the focus is on the therapeutic potential of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, specific in vivo efficacy data for this compound is not publicly available at the time of publication. Therefore, this guide presents a detailed analysis of closely related benzimidazole and other TRPC5 inhibitors—AC1903, GFB-8438, and HC-070—as surrogates to represent the potential therapeutic applications and performance of this class of compounds.
Introduction
Benzimidazole derivatives have emerged as a promising class of therapeutic agents with a wide range of biological activities.[1] The compound this compound is a member of this family, and its structural analogs have been identified as potent inhibitors of the TRPC5 ion channel.[2] TRPC5 has garnered significant attention as a therapeutic target for various pathologies, particularly proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS) and neurological disorders including anxiety and depression.[2] This guide provides an in-depth comparison of the in vivo performance of key TRPC5 inhibitors, supported by experimental data and detailed methodologies, to offer a predictive insight into the potential therapeutic efficacy of this compound.
Therapeutic Area: Proteinuric Kidney Disease (Focal Segmental Glomerulosclerosis)
In the context of kidney disease, particularly FSGS, the TRPC5 channel plays a pivotal role in podocyte pathology.[2] Podocyte injury leads to the activation of Rac1, which in turn promotes the translocation of TRPC5 channels to the cell membrane.[2] The subsequent calcium influx through these channels initiates a cascade that results in cytoskeletal remodeling, podocyte foot process effacement, and proteinuria.[2] Inhibition of TRPC5 is therefore a rational therapeutic strategy to preserve podocyte health and kidney function.[2]
Comparative In Vivo Efficacy of TRPC5 Inhibitors in FSGS Models
The therapeutic potential of TRPC5 inhibition in FSGS has been validated in several preclinical animal models using compounds structurally related to this compound.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| AC1903 | AT1R Transgenic Rat | 50 mg/kg, i.p., twice daily for 7 days | Suppressed severe proteinuria and prevented podocyte loss in rats with advanced disease.[3][4] | [3][4] |
| AC1903 | Dahl Salt-Sensitive Rat (Hypertensive FSGS) | 50 mg/kg, i.p., twice daily | Ameliorated proteinuria when administered at the onset of high salt intake and suppressed proteinuria in advanced disease.[3][5] | [3][5] |
| GFB-8438 | DOCA-Salt Hypertensive Rat | 30 mg/kg, s.c., once daily for 3 weeks | Demonstrated robust and statistically significant reductions in urine protein concentrations.[1] | [1] |
Experimental Protocols for In Vivo FSGS Studies
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is a well-established method for inducing mineralocorticoid hypertension and renal dysfunction, which recapitulates key features of FSGS.[1][6]
-
Animal Model: Male Sprague-Dawley rats are typically used.[1][7]
-
Uninephrectomy: A unilateral nephrectomy is performed to exacerbate the hypertensive and renal effects.[1][7]
-
DOCA Pellet Implantation: Following a recovery period, a DOCA pellet (e.g., 45 mg) is implanted subcutaneously.[1]
-
High-Salt Diet: Animals are provided with drinking water containing 1% NaCl.[7][8]
-
Treatment Administration: The test compound (e.g., GFB-8438 at 30 mg/kg, s.c., once daily) or vehicle is administered for a specified period, typically 3 to 6 weeks.[1][8]
-
Endpoint Measurement: Key parameters such as urinary protein and albumin are measured weekly. Blood pressure can also be monitored.[1]
AT1R Transgenic Rat Model
This model utilizes a transgenic rat expressing the AT1 receptor to induce a form of FSGS.[3]
-
Animal Model: A transgenic rat model of FSGS expressing the AT1 receptor.[3]
-
Disease Progression: The disease progresses with age, leading to severe proteinuria.
-
Treatment Administration: The test compound (e.g., AC1903 at 50 mg/kg, i.p., twice daily) is administered to animals with established, advanced disease.[3][4]
-
Endpoint Measurement: Proteinuria is a primary endpoint. Morphometric analysis of kidney tissue can be performed to assess pseudocyst formation and podocyte number.[3]
Signaling Pathway and Experimental Workflow
Caption: TRPC5 signaling cascade in podocyte injury leading to proteinuria.
Caption: General experimental workflow for in vivo testing in FSGS models.
Therapeutic Area: Neurological Disorders (Anxiety)
TRPC4 and TRPC5 channels are highly expressed in brain regions associated with fear and anxiety, such as the amygdala.[9] Inhibition of these channels has been shown to produce anxiolytic effects in preclinical models.[10]
Comparative In Vivo Efficacy of TRPC5 Inhibitors in Anxiety Models
The anxiolytic potential of TRPC5 inhibition has been demonstrated using the selective TRPC4/5 inhibitor HC-070.
| Compound | Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference | |---|---|---|---|---| | HC-070 | Male C57/BL6 Mice | Elevated Plus Maze (EPM) | 0.3, 1, or 3 mg/kg, p.o. | Significantly increased the number of open arm entries at 3 mg/kg, indicating an anxiolytic effect.[11] |[11] | | HC-070 | Male C57/BL6 Mice | Marble Burying Test | 1, 3, or 10 mg/kg, p.o. | Significantly decreased the number of buried marbles at all doses, suggesting reduced anxiety-like behavior.[9][12] |[9][12] | | HC-070 | Male CD-1 Mice | Tail Suspension Test | 0.3, 1, 3, or 10 mg/kg, p.o. | Reduced the time of immobility at all doses, indicating an antidepressant-like effect.[9][12] |[9][12] |
Experimental Protocols for In Vivo Anxiety Studies
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[2][13][14]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[2][14]
-
Animal Model: Standard laboratory mice (e.g., C57/BL6).[11]
-
Habituation: Animals should be habituated to the testing room for at least one hour before the test.[2]
-
Treatment Administration: The test compound (e.g., HC-070 at 0.3, 1, or 3 mg/kg, p.o.) or vehicle is administered at a specified time before the test (e.g., 60 minutes).[11]
-
Test Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a set duration, typically 5 minutes.[14][15]
-
Data Collection: A video tracking system records the animal's movements. Key parameters include the time spent in the open and closed arms and the number of entries into each arm.[2] Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[15]
Signaling Pathway and Experimental Workflow
Caption: Simplified TRPC5 signaling in neurons relevant to anxiety.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijvets.com [ijvets.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 10. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. rjptsimlab.com [rjptsimlab.com]
comparing 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole with other TRPC5 inhibitors
A comprehensive comparison of emerging selective inhibitors targeting the transient receptor potential canonical 5 (TRPC5) ion channel. This guide provides a detailed analysis of key pharmacological data, experimental methodologies, and associated signaling pathways for researchers in drug discovery and development.
Overview of TRPC5 and its Role in Disease
Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable non-selective cation channel implicated in a variety of physiological and pathological processes. Notably, its involvement in kidney diseases, particularly focal segmental glomerulosclerosis (FSGS), and neurological conditions such as anxiety and depression has made it a significant target for therapeutic intervention.[1][2] The activation of TRPC5 in podocytes, specialized cells in the kidney's filtration barrier, is linked to Rac1 activation, leading to cytoskeletal remodeling, podocyte injury, and proteinuria.[1][3][4][5][6][7] Consequently, the development of potent and selective TRPC5 inhibitors is an active area of research.
While this guide focuses on a comparative analysis of established TRPC5 inhibitors, it is important to note the compound 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. Although this compound belongs to the benzimidazole chemical class, from which other TRPC5 inhibitors have been derived, specific data on its activity as a TRPC5 inhibitor is not extensively available in the public domain. The following sections will compare the pharmacological profiles of several well-characterized TRPC5 inhibitors.
Comparative Analysis of TRPC5 Inhibitors
The following table summarizes the in vitro potency of several key TRPC5 inhibitors. The data is primarily derived from patch-clamp electrophysiology and cellular calcium influx assays.
| Compound | TRPC5 IC50 | TRPC4 IC50 | TRPC6 IC50 | Assay Method | Cell Line | Reference |
| AC1903 | 4.0 - 14.7 µM | >100 µM | >30 µM | Whole-cell patch clamp | HEK293 | [8][9] |
| ML204 | ~65% inhibition at 10 µM | 0.96 µM | ~38% inhibition at 10 µM | Whole-cell patch clamp / Ca2+ influx | HEK293 | [10][11][12][13] |
| HC-070 | 0.52 nM - 9.3 nM | 1.8 nM - 46 nM | >400-fold selective | Whole-cell patch clamp / Ca2+ influx | HEK293 | [14][15][16] |
| GFB-8438 | 0.18 - 0.28 µM | 0.29 µM | >30 µM | QPatch / Manual patch clamp | HEK293 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the method of channel activation and the assay format (e.g., whole-cell patch clamp vs. cell-based calcium imaging).
Experimental Methodologies
A precise understanding of the experimental conditions is crucial for the interpretation of pharmacological data. The following are detailed protocols for common assays used to characterize TRPC5 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPC5 channels in the cell membrane of a single cell.
Objective: To determine the concentration-dependent inhibitory effect of a compound on TRPC5 channel currents.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human TRPC5 are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
-
Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the extracellular solution.
-
A micropipette filled with the intracellular solution is used to form a high-resistance seal (GΩ seal) with the membrane of a single cell.
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
TRPC5 channels are activated using a chemical agonist (e.g., riluzole, (-)-Englerin A, or lanthanum).
-
The baseline TRPC5 current is recorded.
-
The test inhibitor is then perfused at various concentrations, and the resulting current inhibition is measured.
-
-
Data Analysis: The inhibitory effect at each concentration is calculated as a percentage of the baseline current. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Cellular Calcium Influx Assay
This is a high-throughput method to indirectly measure the activity of TRPC5 channels by detecting changes in intracellular calcium concentration.
Objective: To screen for and characterize the potency of TRPC5 inhibitors.
Protocol:
-
Cell Culture: HEK293 cells expressing TRPC5 are seeded in 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period at 37°C.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor.
-
Channel Activation: A TRPC5 agonist is added to the wells to induce channel opening and subsequent calcium influx.
-
Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the compound at each concentration is calculated based on the reduction in the fluorescence signal compared to control wells without the inhibitor. The IC50 value is then determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving TRPC5 and a typical workflow for inhibitor screening.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 6. Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. adooq.com [adooq.com]
- 16. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
Unlocking the Potentiel of Fluorination: A Comparative Guide to the Structure-Activity Relationships of Benzimidazole Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of fluorinated benzimidazole derivatives, highlighting their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The introduction of fluorine atoms into the benzimidazole scaffold has been a highly effective strategy in medicinal chemistry to modulate the therapeutic properties of this important heterocyclic motif. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the nuanced effects of fluorine substitution on the anticancer and antimicrobial activities of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives.
Comparative Anticancer Activity of Fluorinated Benzimidazoles
The antiproliferative effects of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) reveal a strong dependence on the position of the fluorine substituent on the phenyl ring.
| Compound | R1 | R2 | R3 | IC50 (µM) vs. A549 (Lung Carcinoma) | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. A375 (Melanoma) |
| ORT12 | H | F | H | 1.768 | 1.768 | 1.768 | 0.884 |
| ORT13 | F | H | H | >10 | >10 | >10 | >10 |
| ORT14 | H | H | F | 0.354 | 0.188 | 0.188 | 0.354 |
| ORT15 | H | F | F | 0.884 | 0.884 | 0.884 | 0.442 |
Data sourced from Ersan and Duran, 2021.[1]
Key SAR Observations for Anticancer Activity:
-
Positional Importance of Fluorine: The position of the fluorine atom on the 2-phenyl ring significantly influences the anticancer activity. A para-fluoro substitution (ORT14) resulted in the most potent activity across all tested cell lines.[1]
-
Ortho vs. Para: The ortho-fluoro substituted compound (ORT13) exhibited a dramatic loss of activity compared to the para-substituted analogue (ORT14).
-
Multiple Fluorination: The presence of two fluorine atoms at the meta and para positions (ORT15) showed good activity, though generally less potent than the single para-fluoro substitution.
Comparative Antimicrobial Activity of Fluorinated Benzimidazoles
The same scaffold of fluorinated benzimidazoles was assessed for its antimicrobial efficacy against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values underscore the impact of fluorine substitution on antimicrobial potency.
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 12 | H | H | H | 62.5 | 125 | 250 | 125 |
| 13 | F | H | H | 31.25 | 62.5 | 125 | 62.5 |
| 14 | H | F | H | 7.81 | 15.62 | 31.25 | 31.25 |
| 15 | H | H | F | 15.62 | 31.25 | 62.5 | 62.5 |
Data sourced from Ersan and Duran, 2023.[2]
Key SAR Observations for Antimicrobial Activity:
-
Fluorine Enhancement: The introduction of a fluorine atom generally enhanced the antimicrobial activity compared to the unsubstituted parent compound (12).[2]
-
Meta-Fluoro Potency: The meta-fluoro substituted derivative (14) displayed the most potent antibacterial activity, particularly against B. subtilis.[2]
-
Broad Spectrum Improvement: Fluorination at any position on the phenyl ring led to improved activity against the tested bacterial and fungal strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antiproliferative Activity Assessment (MTT Assay)
The in vitro antiproliferative activity of the synthesized 2-(fluorophenyl)-benzimidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, HeLa, HepG2, and A375) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (methotrexate) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the fluorinated benzimidazole derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Serial Dilution: The test compounds were serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mechanism of Action: Tubulin Polymerization Inhibition
Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Caption: Benzimidazole-induced apoptosis pathway.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel compounds involves a systematic process of design, synthesis, and biological evaluation.
Caption: Workflow for SAR studies.
References
A Comparative Analysis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and its non-fluorinated counterpart, 2-pyrrolidin-2-yl-1H-benzimidazole. The introduction of a fluorine atom to a pharmacologically active molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This document outlines the potential benefits of fluorination in the context of this benzimidazole scaffold, supported by generalized experimental protocols and illustrative data.
Introduction
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution at the 2-position with a pyrrolidine ring has been explored for its potential to interact with various biological targets. Fluorine, being the most electronegative element, possesses a small van der Waals radius and the ability to form strong carbon-fluorine bonds. Its introduction into organic molecules can profoundly influence their electronic properties, lipophilicity, and metabolic stability, making it a valuable tool in drug design. This guide explores the prospective advantages conferred by the 5-fluoro substitution on the 2-pyrrolidin-2-yl-1H-benzimidazole core.
Hypothetical Performance Comparison
Due to the absence of publicly available, direct comparative studies on this compound and its non-fluorinated analog, the following table presents hypothetical data to illustrate the potential impact of fluorination. This data is based on general trends observed for other fluorinated heterocyclic compounds.
| Parameter | This compound | 2-pyrrolidin-2-yl-1H-benzimidazole | Fold Improvement |
| Anticancer Activity (IC50 in µM) | |||
| HCT-116 (Colon Cancer) | 5.2 | 12.8 | ~2.5x |
| MCF-7 (Breast Cancer) | 8.1 | 18.5 | ~2.3x |
| A549 (Lung Cancer) | 10.5 | 25.2 | ~2.4x |
| Antimicrobial Activity (MIC in µg/mL) | |||
| Staphylococcus aureus | 16 | 64 | 4x |
| Escherichia coli | 32 | >128 | >4x |
| Candida albicans | 8 | 32 | 4x |
| Metabolic Stability (t½ in human liver microsomes, min) | 45 | 20 | ~2.3x |
Note: The data presented in this table is illustrative and intended to highlight the potential enhancements in biological activity due to fluorination. It is not based on actual experimental results for the specified compounds.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and biological evaluation of the title compounds.
Synthesis of 2-(Pyrrolidin-2-yl)-1H-benzimidazole Derivatives
The synthesis of 2-(pyrrolidin-2-yl)-1H-benzimidazole and its 5-fluoro analog can be achieved through a condensation reaction between the appropriate o-phenylenediamine and N-protected proline, followed by deprotection.
Step 1: Condensation
-
To a solution of N-Boc-L-proline (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the respective o-phenylenediamine (1.0 equivalent) (i.e., o-phenylenediamine for the non-fluorinated analog or 4-fluoro-1,2-phenylenediamine for the fluorinated analog).
-
Heat the reaction mixture at 80-100°C for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-protected intermediate.
Step 2: Deprotection
-
Dissolve the crude N-Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the final compound by column chromatography on silica gel.
Anticancer Activity: MTT Assay
The cytotoxic effects of the compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a generalized synthetic workflow and a potential signaling pathway that could be modulated by benzimidazole derivatives.
Caption: Generalized synthetic workflow for 2-(pyrrolidin-2-yl)-1H-benzimidazoles.
Caption: A potential intrinsic apoptosis pathway modulated by benzimidazole derivatives.
Conclusion
While direct comparative data for this compound and its non-fluorinated analog is not currently available in the public domain, the established principles of medicinal chemistry and fluorine's role in drug design strongly suggest that the fluorinated compound would exhibit enhanced biological properties. These may include increased potency in anticancer and antimicrobial assays and improved metabolic stability. The provided experimental protocols offer a framework for conducting such a comparative analysis. Further research is warranted to synthesize these compounds and evaluate their biological activities side-by-side to definitively quantify the impact of the 5-fluoro substitution. This would provide valuable data for the rational design of more effective benzimidazole-based therapeutic agents.
Assessing the Cytotoxicity of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole in Healthy Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Benzimidazole Derivatives in Healthy Human Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives in different healthy human cell lines. A higher IC50 value indicates lower cytotoxicity and a potentially better safety profile for the compound in non-cancerous cells.
| Compound Class | Specific Derivative(s) | Healthy Cell Line | Assay | IC50 (µM) | Reference |
| Fluoro-substituted Benzimidazoles | Various derivatives | HEK-293 (Human Embryonic Kidney) | MTT | Generally less toxic than methotrexate | [1][2] |
| Benzimidazole-Thioether Hybrids | Compound 6 | Normal Fibroblast | Real-time cellular analysis | 186.04 | [3] |
| Cisplatin (Reference) | Normal Fibroblast | Real-time cellular analysis | 95.42 | [3] | |
| N-Phenyl Benzimidazole Derivative | Compound 3 | HEK-293T (Human Embryonic Kidney) | MTT | 38.46 | [4] |
| Bromo-substituted Benzimidazole | Compound 5 | HEK-293 (Human Embryonic Kidney) | MTT | Safer with lesser cytotoxicity compared to cancer cells | [5] |
| Benzimidazole-Triazole Hybrids | Compound 5a | WI-38 (Normal Human Lung Fibroblast) | 37.16 | ||
| Compound 6g | WI-38 (Normal Human Lung Fibroblast) | 43.28 | |||
| Doxorubicin (Reference) | WI-38 (Normal Human Lung Fibroblast) | 6.72 | |||
| 1H-Benzimidazol-2-yl Hydrazones | Various derivatives | 3T3 (Mouse Embryo Fibroblast), CCL-1 (Murine Fibroblast) | Low micromolar range, with calculated cancer selectivity indices | [6] |
Experimental Protocols
The data presented in this guide were primarily generated using the following standard in vitro cytotoxicity assays. Researchers should optimize these protocols based on the specific cell line and test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10][11][12]
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Washing: Wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm. The amount of absorbed dye is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14][15][16][17]
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Signaling Pathways in Cell Viability and Death
Understanding the potential mechanisms by which a compound may induce cytotoxicity is crucial. The following diagrams illustrate key signaling pathways involved in programmed cell death and survival.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.[18][19][20][21]
Caption: Key steps in the necroptosis signaling pathway.[22][23][24][25][26]
Caption: Major stages of the macroautophagy pathway.[27][28][29][30][31]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. re-place.be [re-place.be]
- 13. cellbiologics.com [cellbiologics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 30. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. news-medical.net [news-medical.net]
Unveiling the Anticancer Potential: A Comparative Analysis of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, benzimidazole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against a wide array of cancer cell lines. This guide provides an objective comparative analysis of the performance of various benzimidazole derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This core structure serves as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities, including anticancer effects.[1] The anticancer properties of benzimidazole derivatives are attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.[2] These mechanisms include the inhibition of tubulin polymerization, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][3]
Comparative Anticancer Activity of Benzimidazole Derivatives
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various benzimidazole derivatives against several human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (a benzimidazole derivative) | HCT-116 (Colon) | 28.54±2.91 | [4] |
| MCF-7 (Breast) | 31.2±4.49 | [5] | |
| Compound 2 (a benzimidazole derivative) | HCT-116 (Colon) | 16.18±3.85 | [4] |
| MCF-7 (Breast) | 30.29±6.39 | [5] | |
| Compound 4 (a benzimidazole derivative) | HCT-116 (Colon) | 24.08±0.31 | [4] |
| MCF-7 (Breast) | 8.86±1.10 | [5] | |
| Compound 8m (a benzimidazole acridine derivative) | HCT116 (Colon) | 3.33 | [2] |
| SW480 (Colon) | 6.77 | [2] | |
| Compounds 10c & 11f (1,2,3-triazolyl linked 2-aryl benzimidazole derivatives) | A549 (Lung) | 0.05 & 0.07 | [1] |
| Compound 5e (a benzimidazole-triazolothiadiazine derivative) | Breast Cancer Cells | 0.032 | [1] |
| Compound 9 | A549 (Lung) | 0.15 - 0.33 | [3] |
| HeLa (Cervical) | 0.15 - 0.33 | [3] | |
| HepG2 (Liver) | 0.15 - 0.33 | [3] | |
| MCF-7 (Breast) | 0.15 - 0.33 | [3] | |
| Compound 10 (a benzimidazole derivative with sulfonamide moiety) | MGC-803 (Gastric) | 1.02 - 5.40 | [3] |
| PC-3 (Prostate) | 1.02 - 5.40 | [3] | |
| MCF-7 (Breast) | 1.02 - 5.40 | [3] | |
| Hybrid 11 (a 1,3,4-oxadiazole/benzimidazole hybrid) | MCF-7 (Breast) | 1.87 | [3] |
| MDA-MB-231 (Breast) | 5.67 | [3] | |
| Compound 32 (a benzimidazole-triazole hybrid) | HCT-116 (Colon) | 3.87 - 8.34 | [3] |
| HepG2 (Liver) | 3.87 - 8.34 | [3] | |
| MCF-7 (Breast) | 3.87 - 8.34 | [3] | |
| HeLa (Cervical) | 3.87 - 8.34 | [3] |
Key Mechanisms of Action
The anticancer activity of benzimidazole derivatives is multifaceted, primarily targeting fundamental cellular processes.
1. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and the maintenance of cell shape.[6] Several benzimidazole derivatives exert their anticancer effects by binding to β-tubulin, thereby inhibiting its polymerization into microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[8]
2. Induction of Apoptosis: Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2][9]
3. Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Benzimidazole derivatives can arrest the cell cycle at different phases, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating.[10][11]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: Apoptosis induction by benzimidazole derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Objective and reproducible experimental data are the cornerstones of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background.[12]
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.[6]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[6] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[6]
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP.
-
Compound Incubation: Pre-incubate the tubulin solution with the benzimidazole derivative or vehicle control on ice.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and initiate polymerization by incubating at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.[14]
Conclusion
Benzimidazole derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple cellular pathways, including tubulin polymerization, apoptosis, and cell cycle progression, underscores their therapeutic potential. The comparative analysis of their cytotoxic activity, as demonstrated by the IC50 values against various cancer cell lines, provides a valuable resource for researchers in the field. The detailed experimental protocols and visual representations of the underlying mechanisms of action offered in this guide aim to facilitate further research and development of this important class of compounds in the fight against cancer.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and Its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable therapeutic. This guide provides a comprehensive evaluation of the metabolic stability of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, offering a comparative analysis with structurally related benzimidazole derivatives. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in drug design and optimization.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom, as seen in this compound, is a common strategy to enhance metabolic stability and other pharmacokinetic properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can shield a molecule from oxidative metabolism by cytochrome P450 enzymes. However, the overall metabolic fate of a molecule is determined by the interplay of all its structural features. The pyrrolidine moiety, for instance, can be susceptible to oxidation, potentially representing a metabolic soft spot.
Comparative Analysis of Metabolic Stability
Table 1: In Vitro Metabolic Stability of 2-Substituted Benzimidazole Derivatives in Mouse Liver Microsomes (MLM)
| Compound ID | Structure | Half-life (t½, min) in MLM | Reference |
| Hypothetical Target | This compound | Data Not Available | - |
| Analog A (Non-fluorinated) | 2-pyrrolidin-2-yl-1H-benzimidazole | Likely <30 (Unstable) | Inferred from[1] |
| Analog B (2-amino) | 2-amino-1H-benzimidazole | >60 (Stable) | [2] |
| Analog C (N-benzyl) | 1-benzyl-2-methyl-1H-benzimidazole | 15.3 | [3] |
| Analog D (N-benzyl, fluorinated) | 1-(4-fluorobenzyl)-2-methyl-1H-benzimidazole | 45.1 | [3] |
Note: The stability of Analog A is an educated inference based on findings that the pyrrolidine moiety is a site of metabolic instability.[1]
Table 2: In Vivo Pharmacokinetic Parameters of 2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole Analogs in Mice
| Compound ID | Structure | Clearance (CL), mL/min/kg | Half-life (t½), h |
| 9o | 1-((4-fluoro-3-cyanophenyl)methyl)-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | >55 | <1 |
| 16f | 1-propyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | >55 | <1 |
Data from a study on TRPC5 inhibitors, indicating that these closely related structures exhibit high clearance and short half-lives in vivo, suggesting significant metabolic turnover.[1]
Experimental Protocols
A clear and robust experimental design is paramount for accurately assessing metabolic stability. The following is a detailed methodology for a typical in vitro microsomal stability assay.
Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time in the presence of liver microsomes.
2. Materials:
-
Test compound
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., a low-turnover and a high-turnover compound)
3. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and control compounds by diluting the stock solutions with buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound or control compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard). The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing Metabolic Stability Assessment
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For this compound, the presence of the fluorine atom is anticipated to confer a degree of metabolic stability compared to its non-fluorinated counterpart. However, the pyrrolidine ring remains a potential site for metabolic attack. The comparative data from structurally similar benzimidazoles underscores the subtle interplay of various structural motifs in determining the overall metabolic fate of a compound. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own metabolic stability assessments and to interpret the resulting data in the context of drug design and development. Further direct experimental evaluation of this compound is warranted to definitively characterize its metabolic profile.
References
- 1. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes for benzimidazole derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The evolution of synthetic methodologies has provided researchers with a diverse toolkit for the construction of these vital heterocycles. This guide offers an objective comparison of classical and modern synthetic routes to benzimidazole derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.
At a Glance: Key Differences in Synthetic Efficiency
Modern synthetic methods for benzimidazole derivatives consistently demonstrate significant advantages over classical techniques. These contemporary approaches, which include microwave-assisted synthesis and catalyzed one-pot reactions, generally offer drastically reduced reaction times, higher product yields, and milder reaction conditions. These improvements are largely due to the use of advanced energy sources and catalysts that enhance reaction kinetics and efficiency.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for three representative synthetic routes, highlighting the superior efficiency of modern methodologies.
| Synthesis Method | Category | Reactants | Reaction Time | Temperature | Yield (%) |
| Phillips-Ladenburg Synthesis | Classical | o-Phenylenediamine, Acetic Acid | 2 hours | 100°C | ~68% |
| Microwave-Assisted Synthesis | Modern | o-Phenylenediamine, Carboxylic Acids | 1.5 - 4 minutes | Microwave Irradiation (50% power) | 80 - 95%[1] |
| Nanocatalyst One-Pot Synthesis | Modern | o-Phenylenediamine, Aromatic Aldehydes | 30 minutes | Ultrasonic Irradiation | 88 - 92% |
Experimental Protocols
Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under heating.
Procedure:
-
In a 500 mL round-bottomed flask, combine 12.5 g of o-phenylenediamine with 11.25 g of 90% acetic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole product by suction filtration using a Buchner funnel.
-
Rinse the reaction flask with ice-cold water to transfer all solid material.
-
Press the crude precipitate on the filter and wash with additional ice-cold water.
-
The final product is then purified, typically by recrystallization.[2]
Microwave-Assisted Synthesis of Benzimidazole Derivatives
This modern approach utilizes microwave irradiation to dramatically accelerate the reaction between an o-phenylenediamine and a carboxylic acid.
Procedure:
-
Grind 1.0 mmol of o-phenylenediamine with 1.0 mmol of the appropriate carboxylic acid in a pestle and mortar.
-
Transfer the mixture to a 25 mL glass beaker and add two drops of 4 M hydrochloric acid.
-
Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the specific carboxylic acid used.
-
The crude product is then recrystallized from a 50:50 mixture of ethanol and water to yield the final benzimidazole derivative.[1]
ZnFe2O4 Nanocatalyst-Mediated One-Pot Synthesis
This contemporary one-pot method employs a reusable nanocatalyst under ultrasonic irradiation for the efficient synthesis of benzimidazole derivatives from an o-phenylenediamine and an aromatic aldehyde.
Procedure:
-
In a reaction vessel, combine 0.1 mol of o-phenylenediamine, 0.1 mol of the aromatic aldehyde, and the ZnFe2O4 nanocatalyst in 3 mL of solvent.
-
Subject the reaction mixture to ultrasonic irradiation for 30 minutes.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 7:3 mixture of ethyl acetate and n-hexane.
-
Upon completion, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solution to remove the catalyst.
-
Distill the solvent under reduced pressure.
-
Purify the product by column chromatography using a 1:1 mixture of n-hexane and ethyl acetate.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes for benzimidazole derivatives.
Caption: Phillips-Ladenburg Synthesis Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Nanocatalyst One-Pot Synthesis Workflow.
References
Comparative Docking Analysis of Benzimidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various benzimidazole derivatives against several key biological targets implicated in cancer and infectious diseases. The information is compiled from recent in silico studies and presented with supporting experimental data and methodologies to aid in the rational design of novel therapeutics.
Benzimidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3] Molecular docking studies are a cornerstone in the discovery and development of new drugs, offering insights into the potential binding affinities and interaction patterns of small molecules with their protein targets. This guide summarizes the findings of several comparative docking studies on benzimidazole derivatives.
Quantitative Docking Performance of Benzimidazole Derivatives
The following tables summarize the binding energies and inhibitory concentrations of various benzimidazole derivatives against different biological targets as reported in the cited literature. Lower binding energy values typically indicate a higher predicted binding affinity.
Table 1: Docking Performance Against Protein Kinases
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Software Used | Reference |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B (2W96) | -8.2 | AutoDock Vina | [1][2] |
| Keto-benzimidazole (7c) | EGFRwt | -8.1 | AutoDock Vina | [4] |
| Keto-benzimidazole (11c) | EGFRwt | -7.8 | AutoDock Vina | [4] |
| Keto-benzimidazole (7d) | EGFR T790M mutant | -8.3 | AutoDock Vina | [4] |
| Keto-benzimidazole (1c) | EGFR T790M mutant | -8.4 | AutoDock Vina | [4] |
| 10-(6-Bromo-2-oxo-2H-chromen-4-ylmethyl)-2-isopropyl-10H-benzo[2][5]imidazo[1,2-a]pyrimidin-4-one (2k) | Aurora A kinase (3FDN) | -9.29 | AutoDock 4.2 | [6] |
| Compound 12 | CDK-8 (5FGK) | Good docking score | Schrodinger-Maestro v11.5 | [7] |
| Compound 16 | CDK-8 (5FGK) | Good docking score | Schrodinger-Maestro v11.5 | [7] |
| Compound N9 | CDK-8 (5FGK) | Good docking score | Schrodinger-Maestro v11.5 | [7] |
| Compound W20 | CDK-8 (5FGK) | Good docking score | Schrodinger-Maestro v11.5 | [7] |
| Compound Z24 | CDK-8 (5FGK) | Good docking score | Schrodinger-Maestro v11.5 | [7] |
| IMM3 | EGFR tyrosine kinase | -9.2 | AutoDock Vina | [8] |
Table 2: Docking Performance Against Beta-Tubulin
| Derivative | Target Protein (PDB ID) | Docking Energy (kcal/mol) | Predicted IC50/Ki | Software Used | Reference |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) | Beta-Tubulin (1SA0) | -8.50 | 583.62 nM | Schrodinger Suite | [9][10] |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03) | Beta-Tubulin (1SA0) | -8.35 | 759.23 nM | Schrodinger Suite | [9][10] |
| 2-(4-chlorophenyl)-1H-benzimidazole (BI-06) | Beta-Tubulin (1SA0) | -7.99 | 1.40 µM | Schrodinger Suite | [9][10] |
| 2-(4-nitrophenyl)-1H-benzimidazole (BI-05) | Beta-Tubulin (1SA0) | -7.76 | 2.04 µM | Schrodinger Suite | [9][10] |
| 2-phenyl-1H-benzimidazole (BI-0) | Beta-Tubulin (1SA0) | -7.39 | 3.84 µM | Schrodinger Suite | [9][10] |
| 4-(1H-benzimidazol-2-yl)aniline (BI-04) | Beta-Tubulin (1SA0) | -7.11 | 6.18 µM | Schrodinger Suite | [9][10] |
| Compound 7n | Tubulin (3E22) | Not specified | IC50 of 5.05±0.13 μM (in vitro) | Not specified | [11] |
| Compound 7u | Tubulin (3E22) | Not specified | IC50 ranging from 2.55 to 17.89 µM (in vitro) | Not specified | [11] |
| Hydrazone derivatives | Tubulin (1Z2B) | Not specified | - | MOE | [12] |
Table 3: Docking Performance Against Other Targets
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Software Used | Reference |
| 4-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (4g) | Plasmodium falciparum Adenylosuccinate Lyase | -8.75 | Not specified | [3] |
| 4-((2-benzyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (4f) | Plasmodium falciparum Adenylosuccinate Lyase | Not specified (Highest drug score of 0.83) | Not specified | [3] |
| N-(4-methyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamide derivative (4a) | Mycobacterium tuberculosis transcription inhibitor (3Q3S) | -7.576 | Schrodinger's Maestro 10.5 | [13] |
| Ciprofloxacin (Reference) | Mycobacterium tuberculosis transcription inhibitor (3Q3S) | -6.714 | Schrodinger's Maestro 10.5 | [13] |
| Benzimidazole and Triazole derivatives | DNA gyrase (6RKS) | Surpassed reference drug (Ciprofloxacin) | Autodock 4.2 | [14] |
| Benzimidazole and Triazole derivatives | Human topoisomerase II (1ZXM) | Surpassed reference drug (Etoposide) | Autodock 4.2 | [14] |
| Compound 15 | Topoisomerase II (1JIJ) | Best docking score | Schrodinger suite v 13.1 | [15] |
| Compound 14 | DNA Gyrase (1KZN) | Best docking score | Schrodinger suite v 13.1 | [15] |
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for the reproducibility and reliability of the results.
General Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is then energy minimized using a suitable force field (e.g., OPLS2005, CHARMM).[9][13]
-
-
Ligand Preparation:
-
The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).[13][15]
-
These 2D structures are converted to 3D structures.
-
The ligands are then subjected to energy minimization and, if necessary, generation of different conformers.[13] The pH is often set to a physiological value of 7.0.[9][16]
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are crucial parameters. For example, in one study, a grid box of 126 Å × 26 Å × 126 Å was used.[2]
-
The docking simulation is performed using software such as AutoDock Vina, Schrodinger Suite (with Glide), or MOE.[2][4][7][12] These programs predict the binding pose and calculate a docking score, which is an estimation of the binding affinity.
-
Parameters like exhaustiveness can be set to control the computational effort of the search.[4]
-
-
Analysis of Results:
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gjpb.de [gjpb.de]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
For immediate reference, it is critical to consult the Safety Data Sheet (SDS) specific to 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole before handling or disposal. This document provides comprehensive safety information tailored to the specific chemical. In the absence of a specific SDS, the following procedures, based on general best practices for hazardous laboratory waste, should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
Operational Plan for Disposal
The proper disposal of research chemicals like this compound is a regulated process designed to protect laboratory personnel and the environment. The general protocol involves waste characterization, segregation, containment, and disposal through a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol
-
Waste Characterization and Identification:
-
Treat this compound as a hazardous waste. Based on structurally similar compounds, it may be harmful if swallowed.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
-
Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Containment and Labeling:
-
Storage:
-
Arranging for Disposal:
-
Container Disposal:
Reference Data for Structurally Similar Compounds
The following table summarizes data for benzimidazole derivatives that are structurally similar to this compound. This information is for reference only and may not reflect the exact properties of the target compound.
| Property | 5-Fluoro-1H-benzimidazole-2-amine | 5-Fluoro-1H-benzimidazole-2-carboxylic acid | General Guidance |
| Hazard Class | Not explicitly listed, but general handling precautions apply. | Acute Toxicity 4 (Oral)[5] | Treat as a potentially hazardous substance. |
| Hazard Codes | Not explicitly listed. | H302: Harmful if swallowed[5] | Assume potential for oral toxicity. |
| Disposal Codes | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] | P501: Dispose of contents/container to an appropriate treatment and disposal facility.[5] | Disposal must be handled by a licensed facility. |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] | Not specified, but P501 indicates professional disposal. | Professional hazardous waste disposal is required. |
Below is a diagram illustrating the general workflow for chemical waste disposal.
References
Personal protective equipment for handling 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. The following protocols are based on safety data for the compound and structurally similar benzimidazole derivatives to ensure the highest level of laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. Based on available safety data for similar compounds, which indicates risks of skin, eye, and respiratory irritation, the following PPE is recommended.[1]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][2] | To protect against dust particles and potential splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat.[1][3] | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust is generated.[1][4] | To avoid inhalation of dust that may cause respiratory tract irritation.[1] |
Emergency First Aid Procedures
Immediate and appropriate action is critical in the event of exposure. The following table outlines first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][4] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Protocol |
| Handling | Handle in a well-ventilated area.[1][2] Avoid the formation of dust and aerosols.[2][4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is between 0-8°C.[5] Keep away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Protocol |
| Unused/Expired Compound | Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[2][4] |
| Contaminated Materials (e.g., gloves, lab coats) | Place in a suitable, closed container for disposal.[2] |
| Empty Containers | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2] |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the procedural flow for safely handling and disposing of this compound.
Caption: Procedural flow for safe handling and disposal of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
